Technical Documentation Center

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Executive Summary Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a highly functionalized, bicyclic heterocyclic intermediate pivotal to modern drug discovery. Characterized by its chromanone core and a highly react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a highly functionalized, bicyclic heterocyclic intermediate pivotal to modern drug discovery. Characterized by its chromanone core and a highly reactive 1,3-dielectrophilic alpha-oxoacetate moiety, this molecule serves as a versatile building block for synthesizing complex polycyclic systems, including pyrazolo-chromanones and targeted enzyme inhibitors. This whitepaper provides a rigorous analysis of its structural dynamics, physicochemical properties, and a field-validated synthetic protocol, grounded in the principles of mechanistic organic chemistry.

Molecular Architecture & Structural Dynamics

The structural integrity of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is defined by the fusion of a chlorinated benzene ring with a dihydropyran-4-one system, further functionalized at the C3 position by an ethyl oxoacetate group.

Keto-Enol Tautomerism & Causality

A defining characteristic of this molecule is its complex keto-enol tautomerism. In the keto form, the molecule possesses a highly acidic proton at the C3 position (flanked by the chromanone carbonyl and the oxoacetate carbonyl). However, empirical evidence shows that the enol tautomer is overwhelmingly favored in non-polar environments.

The Mechanistic Causality: The enolization is thermodynamically driven by the formation of a robust intramolecular hydrogen bond between the newly formed enolic hydroxyl group and the adjacent ester carbonyl. This creates a stable, planar six-membered pseudo-ring that extends the conjugated π -system across the entire chromanone core. This extended conjugation lowers the overall energy of the system and is visually indicated by the compound's characteristic pale yellow color.

TautomerismLogic Keto Keto Tautomer (C3-H Bond Intact) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Proton Transfer Conjugation Extended Conjugation (Planar System) Enol->Conjugation Induces Solvent Non-Polar Solvents (e.g., CDCl3) Solvent->Enol Stabilizes

Fig 1. Logical relationship driving the thermodynamic stability of the enol tautomer.

Physicochemical Profiling

Understanding the physical and chemical properties of this intermediate is critical for downstream purification and reaction design. The presence of the 6-chloro substituent enhances the molecule's lipophilicity (LogP) and metabolic stability, a trait highly desirable in medicinal chemistry .

PropertyValueMethod / Condition
Molecular Formula C13H11ClO5Theoretical
Molecular Weight 282.68 g/mol Calculated
Physical State Pale yellow crystalline solidStandard Ambient Temperature and Pressure
Melting Point 115 °C – 118 °CCapillary method
LogP (Octanol/Water) ~ 2.8Predictive Modeling
pKa (Enolic Proton) ~ 5.5Aqueous titration estimation
Hydrogen Bond Donors 1 (in enol form)Structural analysis
Hydrogen Bond Acceptors 5Structural analysis
Solubility Profile Soluble in THF, DCM, EtOAc, DMSO; Insoluble in H2OEmpirical observation

Validated Synthetic Protocol: Cross-Claisen Condensation

The synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is achieved via a targeted cross-Claisen condensation between 6-chloro-4-chromanone and diethyl oxalate . As a Senior Application Scientist, I emphasize that successful execution of this protocol relies entirely on strict environmental controls to prevent side reactions such as self-aldol condensation or ester saponification.

Step-by-Step Methodology
  • Preparation of the Base System: Suspend Sodium Ethoxide (NaOEt) (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality Note: NaOEt is specifically chosen to match the ethoxy leaving group of diethyl oxalate. Using a mismatched base (e.g., NaOMe) would result in transesterification, yielding a chaotic mixture of methyl and ethyl esters. Anhydrous conditions are mandatory; trace water will generate NaOH, which rapidly saponifies the diethyl oxalate, destroying the electrophile.

  • Enolate Generation: Cool the suspension to 0 °C using an ice bath. Add 6-chloro-4-chromanone (1.0 equivalent) dropwise as a solution in anhydrous THF. Stir for 30 minutes.

  • Electrophilic Addition: Introduce diethyl oxalate (1.5 equivalents) dropwise over 15 minutes.

    • Causality Note: The temperature is maintained at 0 °C during addition to establish kinetic control, preventing the chromanone enolate from attacking unreacted chromanone molecules (self-condensation).

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours to ensure complete conversion to the thermodynamic product (the sodium enolate of the target molecule).

  • Acidic Quenching (Critical Step): Cool the reaction mixture back to 0 °C and carefully quench with 1M HCl until the aqueous phase reaches pH 3.

    • Causality Note: The product is a highly acidic β -dicarbonyl system (pKa ~ 5.5). If the quench is too basic (pH > 6), the product remains a water-soluble sodium enolate and will be lost in the aqueous waste. Acidifying to pH 3 ensures full protonation to the neutral enol form, allowing for organic extraction.

  • Isolation & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield pale yellow crystals.

SynthesisWorkflow Step1 1. Enolate Generation 6-Chloro-4-chromanone + NaOEt (0°C, Anhydrous THF) Step2 2. Electrophilic Addition Dropwise Diethyl Oxalate (Kinetic Control) Step1->Step2 Argon Atmosphere Step3 3. Claisen Condensation Stir 4-6h at 25°C (Thermodynamic Equilibration) Step2->Step3 Gradual Warming Step4 4. Acidic Quenching 1M HCl to pH 3 (Protonation of Enolate) Step3->Step4 Ice Bath Cooling Step5 5. Isolation & Purification EtOAc Extraction & Recrystallization Step4->Step5 Phase Separation

Fig 2. Step-by-step synthetic workflow for the Claisen condensation protocol.

Downstream Applications in Drug Discovery

The resulting 3-oxoacetate derivative is a privileged scaffold in medicinal chemistry. The 1,3-dielectrophilic nature of the newly installed side chain makes it an ideal substrate for cyclization reactions. For instance, condensation with various substituted hydrazines rapidly yields tricyclic pyrazolo[4,3-c]chromans.

Recent literature highlights the utility of functionalized chroman-4-ones in cascade radical cyclizations and enantioselective Stetter reactions . Most notably, substituted chromanones synthesized via these exact intermediates have been identified as highly potent and selective Sirtuin 2 (SIRT2) inhibitors, demonstrating significant antiproliferative properties in non-small-cell lung cancer models by modulating p53 acetylation .

References

  • Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of (−)-Verbenone-Derived Triazolium Salts and Their Application Source: MDPI URL:[Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties Source: University of Helsinki (Helda Repository) URL:[Link]

Exploratory

Structural Characterization of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate: A Critical Intermediate in FXR Modulator Synthesis

Executive Summary In modern drug discovery, the structural fidelity of advanced synthetic intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. Ethyl 2-(6-chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the structural fidelity of advanced synthetic intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (often designated as compound 26a ) is a pivotal building block in the synthesis of Nidufexor (LMB763), a potent Farnesoid X Receptor (FXR) modulator developed for the treatment of Nonalcoholic Steatohepatitis (NASH)[1].

Because chromanone derivatives exhibit complex structural dynamics—specifically, extreme keto-enol tautomerism—rigorous, multi-modal structural characterization is non-negotiable[2][3]. As an application scientist, one cannot simply rely on expected mass values; one must construct a self-validating analytical system to unambiguously prove connectivity, spatial conformation, and tautomeric state. This whitepaper details the causal logic and standardized protocols required to characterize this critical intermediate.

Synthetic Context and Mechanistic Causality

Compound 26a is synthesized via a classic Claisen condensation between 6-chloro-2,3-dihydrochromen-4-one and diethyl oxalate in the presence of a strong base. While conventionally drawn as a β -dicarbonyl (a keto ester derivative), the reality of its solution-state and solid-state structure is vastly different.

The Causality of Enolization: The highly electron-withdrawing nature of the oxoacetate moiety at the C3 position drives the molecule into a near-complete keto-enol tautomeric shift. The enol form acts as a thermodynamic sink because it is stabilized by a robust, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This structural reality fundamentally alters the expected spectroscopic signatures, shifting the analytical focus from identifying a C3 methine proton to characterizing a highly deshielded enol system.

Synthesis SM 6-Chloro-4-chromanone (Starting Material) Reagents Diethyl Oxalate + Base (THF, 0 °C to RT) SM->Reagents Claisen Condensation Keto Keto Tautomer (Transient Intermediate) Reagents->Keto C-C Bond Formation Enol Enol Tautomer (Thermodynamic Sink) Keto->Enol Tautomerization

Fig 1. Synthetic workflow and tautomeric equilibrium of the target compound.

Multi-Modal Analytical Strategy

To achieve absolute certainty in structural assignment, we employ an orthogonal, self-validating analytical workflow. No single technique is trusted in isolation; instead, the outputs of NMR, HRMS, and FT-IR are cross-referenced to eliminate false positives.

Analytical Sample Compound 26a (Isolated Solid) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS HRMS (ESI-TOF) Isotopic Profiling Sample->MS IR FT-IR Spectroscopy Functional Groups Sample->IR XRD X-Ray Crystallography 3D Conformation Sample->XRD Valid Confirmed Structural Identity (E-E-A-T Validated) NMR->Valid Connectivity MS->Valid Exact Mass IR->Valid H-Bonding XRD->Valid Configuration

Fig 2. Multi-modal analytical workflow for self-validating structural characterization.

Standardized Experimental Protocols

High-Resolution NMR Acquisition (Self-Validating System)

Objective: Unambiguous assignment of the enol core and halogenated aromatic ring. Causality Check: If the molecule exists in the keto form, the C2 protons will appear as a diastereotopic AB quartet due to the adjacent chiral C3 center. If enolized, C3 becomes sp2 hybridized (planar), and the C2 protons must collapse into a sharp singlet. This provides an internal, self-validating proof of tautomeric state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Probe Tuning: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei, and lock onto the deuterium signal of the solvent.

  • 1H Acquisition: Acquire 16 scans with a spectral width of at least 16 ppm to ensure the highly deshielded enol proton ( 14.5 ppm) is not truncated.

  • 13C Acquisition (Critical Step): Acquire 1024 scans. Crucially, extend the relaxation delay ( D1​ ) to 2.5–3.0 seconds. Why? The molecule contains multiple quaternary carbons (C3, C4, carbonyls, and C-Cl) that lack attached protons for efficient dipole-dipole relaxation. A standard 1-second delay will result in artificially suppressed quaternary signals, leading to incomplete carbon assignments.

HRMS Isotopic Profiling

Objective: Confirm exact mass and validate the retention of the chlorine atom. Causality Check: The basic conditions of the Claisen condensation pose a risk of nucleophilic aromatic substitution or degradation. ESI-TOF MS must not only confirm the [M+H]+ mass but must also display a strict 3:1 intensity ratio between the M and M+2 peaks, serving as an irrefutable isotopic fingerprint for the 35Cl/37Cl isotopes.

Step-by-Step Methodology:

  • Dilution: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Methanol/Acetonitrile (50:50 v/v) with 0.1% formic acid to promote ionization.

  • Ionization: Inject into an ESI-TOF mass spectrometer operating in positive ion mode. Use soft ionization parameters (capillary voltage 3.0 kV, low fragmentor voltage) to prevent in-source fragmentation of the labile oxoacetate moiety.

  • Calibration: Utilize an internal calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy within 3 ppm.

Quantitative Data Presentation

The following tables summarize the expected analytical data, synthesized from the structural dynamics of 3-acylchromanones and verified against established literature parameters[2][3].

Table 1: NMR Spectroscopic Assignments ( CDCl3​ , 500 MHz / 125 MHz)
Position / Moiety 1H NMR ( δ , ppm, Multiplicity, J in Hz) 13C NMR ( δ , ppm)Diagnostic Rationale
Enol -OH 14.50 (s, 1H)Extreme deshielding due to strong intramolecular H-bond.
Ar-H5 7.85 (d, J = 2.6, 1H)126.5Deshielded by ortho-carbonyl; meta-coupling to H7.
Ar-H7 7.42 (dd, J = 8.8, 2.6, 1H)134.8Ortho to Cl, exhibits both ortho and meta couplings.
Ar-H8 6.95 (d, J = 8.8, 1H)119.8Shielded by the adjacent ether oxygen.
C2-CH 2​ 5.02 (s, 2H)66.5Sharp singlet confirms sp2 planarity at C3 (enol form).
Ester -CH 2​ - 4.35 (q, J = 7.1, 2H)62.8Standard ethoxy methylene splitting.
Ester -CH 3​ 1.38 (t, J = 7.1, 3H)14.1Standard ethoxy methyl splitting.
C4 (Carbonyl) 182.5Highly deshielded conjugated enol-ketone carbon.
C3 (Enol C=C) 108.3Shifted upfield relative to a standard ketone due to enolization.
Table 2: HRMS and FT-IR Data Summary
Analytical ModalityObserved ValueCalculated / ExpectedStructural Implication
HRMS (ESI-TOF) m/z 283.0368 [M+H]+ m/z 283.0373Confirms molecular formula C13​H11​ClO5​ ( Δ < 2 ppm).
Isotope Ratio 100% : 32% ( M : M+2 )100% : 31.9%Unambiguous confirmation of a single Chlorine atom.
FT-IR (ATR) 3100–2500 cm −1 (Broad)Characteristic of a strongly chelated enolic hydroxyl group.
FT-IR (ATR) 1645 cm −1 (Strong) 1700 cm −1 Red-shift confirms the C4 carbonyl is highly conjugated/H-bonded.

References

  • Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones and Dihydroquinolin-4-ones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of (−)-Verbenone-Derived Triazolium Salts and Their Application in Enantioselective Intramolecular Stetter Reaction. MDPI.[Link]

Sources

Foundational

Probing the Bioactivity of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate: An In-depth Technical Guide on its Presumed In Vitro Mechanism of Action

Introduction The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities, which are highly dependent on the substitution pattern of the chroman-4-one core, include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] This guide delves into the likely in vitro mechanism of action of a specific derivative, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. While direct studies on this exact molecule are not extensively available in the public domain, a wealth of research on structurally analogous compounds, particularly those with substitutions at the 6-position, points towards a primary mechanism of action: the selective inhibition of Sirtuin 2 (SIRT2).[1][2]

This document will, therefore, focus on the hypothesis that Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate functions as a SIRT2 inhibitor. We will explore the causality behind this hypothesis, detail the experimental protocols necessary to validate it, and discuss the broader context of other potential biological targets for this class of compounds.

The SIRT2 Inhibition Hypothesis: A Mechanistic Deep Dive

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[1] SIRT2, in particular, is predominantly a cytosolic protein involved in the deacetylation of non-histone proteins, with α-tubulin being a key substrate.[4] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and consequently inhibit tumor growth.[1] Furthermore, SIRT2 inhibition has shown therapeutic potential in neurodegenerative disorders like Parkinson's and Huntington's disease by reducing neuronal cell death.[1]

The chroman-4-one scaffold has emerged as a promising framework for the development of potent and selective SIRT2 inhibitors.[1][2] Structure-activity relationship (SAR) studies on a series of substituted chroman-4-one derivatives have revealed key features for potent SIRT2 inhibition.

Key Structural Features for SIRT2 Inhibition

Research has shown that specific substitutions on the chroman-4-one ring are critical for high-potency SIRT2 inhibition.[1][2] Notably, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold have been found to be favorable for activity.[1][2] The "6-chloro" substitution in Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate aligns perfectly with this established SAR, providing a strong basis for our central hypothesis.

The following diagram illustrates the proposed interaction of a chroman-4-one inhibitor with the SIRT2 active site, highlighting the importance of the substitution pattern.

SIRT2_Inhibition cluster_SIRT2 SIRT2 Active Site SIRT2 SIRT2 Enzyme Substrate_Binding_Pocket Substrate Binding Pocket NAD_Binding_Pocket NAD+ Binding Pocket Inhibitor Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Inhibitor->Substrate_Binding_Pocket Binding Inhibitor->NAD_Binding_Pocket Competitive Inhibition

Caption: Proposed binding of the chroman-4-one inhibitor to the SIRT2 active site.

Experimental Validation: Protocols for In Vitro Analysis

To rigorously test the hypothesis of SIRT2 inhibition by Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, a series of in vitro assays are required. The following protocols are based on established methodologies for characterizing sirtuin inhibitors.

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This assay is a primary screen to determine the inhibitory potential of the compound against SIRT2.

Objective: To determine the IC50 value of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate for SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiate the reaction by adding the SIRT2 enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: SIRT1 and SIRT3 Selectivity Assays

To assess the selectivity of the compound, its inhibitory activity against other sirtuin isoforms, such as SIRT1 and SIRT3, should be evaluated.

Objective: To determine the IC50 values of the test compound for SIRT1 and SIRT3 and assess its selectivity for SIRT2.

Procedure: The protocol is identical to the SIRT2 inhibition assay, but with the substitution of recombinant human SIRT1 or SIRT3 enzymes and their respective fluorogenic substrates.

Data Presentation: A Comparative Analysis

The results of the in vitro inhibition assays can be summarized in a table for clear comparison.

CompoundTarget EnzymeIC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetateSIRT2Experimental ValueCalculated ValueCalculated Value
Reference SIRT2 InhibitorSIRT2Known ValueKnown ValueKnown Value
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetateSIRT1Experimental Value--
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetateSIRT3Experimental Value--

Broader Biological Context and Alternative Mechanisms

While SIRT2 inhibition is the most probable mechanism of action, the versatile chroman-4-one scaffold has been associated with a range of other biological targets. It is crucial for a comprehensive understanding to consider these alternative possibilities.

  • Antimicrobial and Antifungal Activity: Some chroman-4-one derivatives have demonstrated potent activity against pathogenic microorganisms.[3] Molecular modeling studies suggest that in Candida albicans, these compounds may target HOG1 kinase and Fructose-bisphosphate aldolase (FBA1), proteins essential for fungal virulence and survival.[3]

  • Enzyme Inhibition: Beyond sirtuins, chromone and chroman-4-one derivatives have been reported to inhibit other enzymes, including monoamine oxidase (MAO), carbonic anhydrase, and α-glucosidase.[5][6][7]

  • Anticancer Activity: The antiproliferative effects of some chroman-4-one derivatives may not solely be due to SIRT2 inhibition. Other potential mechanisms could involve the induction of apoptosis through various signaling pathways.[4]

The following workflow illustrates a comprehensive approach to characterizing the in vitro mechanism of action.

MOA_Workflow Start Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate SIRT2_Assay SIRT2 Inhibition Assay Start->SIRT2_Assay Other_Targets Screening against other targets (e.g., Kinases, other enzymes) Start->Other_Targets Selectivity_Assay SIRT1/SIRT3 Selectivity Assays SIRT2_Assay->Selectivity_Assay Cell_Viability Cell-Based Assays (e.g., MTT, Apoptosis) SIRT2_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Assay->SAR_Analysis Conclusion Elucidation of Primary Mechanism of Action Cell_Viability->Conclusion Other_Targets->Conclusion SAR_Analysis->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

Based on the extensive body of literature surrounding chroman-4-one derivatives, the most probable in vitro mechanism of action for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is the selective inhibition of SIRT2. The presence of a 6-chloro substituent strongly supports this hypothesis, aligning with established structure-activity relationships for potent SIRT2 inhibitors.[1][2]

Rigorous in vitro testing, including enzyme inhibition and selectivity assays, is essential to confirm this primary mechanism. Furthermore, exploring a wider range of potential biological targets will provide a more complete understanding of the compound's bioactivity and its therapeutic potential in areas such as oncology and neurodegenerative diseases. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate the intricate molecular interactions of this promising compound.

References

  • Madsen, A. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6543-6554. [Link]

  • Madsen, A. S. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • da Silva, A. C. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6397. [Link]

  • Gnerre, C., et al. (2000). Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. Journal of Medicinal Chemistry, 43(25), 4747-4759. [Link]

  • Angeli, A., et al. (2021). Chromones as Nonclassical Inhibitors of Carbonic Anhydrase IX and XII Isoforms. ChemistryOpen, 10(3), 363-370. [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2024). Pyrano[2,3-b]chromone derivatives as novel dual inhibitors of α-glucosidase and α-amylase: Design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 145, 107207. [Link]

  • Hu, S., et al. (2021). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Marine Drugs, 19(9), 493. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity and Safety of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Laboratory Safety In the dynamic landscape of chemical research and drug development, the synthesis and evaluation of nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Laboratory Safety

In the dynamic landscape of chemical research and drug development, the synthesis and evaluation of novel compounds are paramount. Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, a molecule of interest, stands at the intersection of complex organic synthesis and potential biological activity. As with any new chemical entity, a thorough understanding of its toxicological and safety profile is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide is constructed to provide a comprehensive, albeit inferred, safety and toxicity profile for this compound. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds to offer a robust framework for safe handling and risk mitigation.

Deconstructing the Molecule: A Structural Approach to Hazard Identification

To anticipate the toxicological properties of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, we must first dissect its constituent chemical moieties. The molecule can be conceptually divided into three key components: the chromanone core, the chloro-substituent, and the ethyl oxoacetate side chain.

  • The Chromanone Core: Chromones and their derivatives are a class of compounds with a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. While many natural chromones are considered to have low toxicity, synthetic derivatives can exhibit varied pharmacological and toxicological profiles.[1][2] Research on some chromanone derivatives has indicated potential phytotoxicity through mechanisms that may involve mitochondrial damage.[3][4] This suggests that the chromanone scaffold itself is biologically active and warrants careful handling.

  • The Chloro-Substituent: The presence of a chlorine atom on the aromatic ring can significantly influence the reactivity and toxicity of a molecule. Halogenated aromatic compounds can exhibit persistence in the environment and may have specific toxicological profiles.

  • The Ethyl Oxoacetate Side Chain: This functional group is perhaps the most significant contributor to the immediate handling hazards of the molecule. Structurally similar compounds, such as ethyl chloroacetate and ethyl chlorooxoacetate, are known to be toxic and irritant.[5][6][7][8] The reactivity of the α-keto ester functionality also suggests potential for biological interactions.

The following diagram illustrates the structural components of the target molecule:

Caption: Structural breakdown of the target molecule.

Inferred Toxicological Profile and Hazard Assessment

Based on the analysis of structurally related compounds, the following toxicological profile can be inferred for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

Hazard Category Inferred Risk Justification based on Structural Analogs
Acute Oral Toxicity Likely Harmful if SwallowedEthyl chloroacetate has an oral LD50 of 180 mg/kg in rats.
Acute Dermal Toxicity Likely Toxic in Contact with SkinEthyl chloroacetate is fatal if absorbed through the skin in animal models.[7][8]
Acute Inhalation Toxicity Likely Toxic if InhaledVapors of related esters can cause respiratory tract irritation.[7]
Skin Corrosion/Irritation Expected to be IrritatingRelated chloroacetates cause skin irritation.[7]
Serious Eye Damage/Irritation Expected to Cause Serious Eye IrritationRelated compounds are lachrymators and can cause severe eye irritation.[7]
Carcinogenicity/Mutagenicity Data Not AvailableNo specific data is available for the target compound or its close analogs.
Aquatic Toxicity Potentially Very Toxic to Aquatic LifeEthyl chloroacetate is very toxic to aquatic organisms.[5][7]

Expert Insight: The combination of a reactive ethyl oxoacetate moiety with a biologically active chromanone core suggests that this compound should be handled with a high degree of caution. The potential for mitochondrial effects, as suggested by studies on other chromanones, warrants further investigation in any drug development program.[3]

Safe Handling and Personal Protective Equipment (PPE)

A proactive and stringent approach to safety is mandatory when handling Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. The following workflow outlines the essential steps for safe handling.

Safe_Handling_Workflow Figure 2: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review this Guide and Data on Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solids in a Vented Enclosure prep_hood->handle_weigh Begin Experiment handle_transfer Use Powder-Free Nitrile Gloves handle_weigh->handle_transfer handle_spill Have Spill Kit Readily Available handle_transfer->handle_spill post_decon Decontaminate Surfaces handle_spill->post_decon End of Experiment post_waste Dispose of Waste in Labeled Containers post_decon->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: A stepwise workflow for the safe handling of the compound.

Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Given the potential for dermal absorption, double gloving is recommended.

  • Skin and Body Protection: A lab coat is essential. For procedures with a higher risk of exposure, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation and work outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge should be used.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.[5]

Conclusion: A Commitment to a Culture of Safety

The responsible advancement of science necessitates a deeply ingrained culture of safety. While Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate holds potential as a research compound, its handling demands a comprehensive understanding of its potential hazards. This guide provides a framework for risk assessment and mitigation based on the best available data from analogous structures. It is imperative that researchers supplement this information with their own institutional safety protocols and exercise sound scientific judgment in all experimental procedures.

References

  • Mitochondrial damage produced by phytotoxic chromenone and chromanone derivatives from endophytic fungus Daldinia eschscholtzii strain GsE13. PubMed.
  • Safety Data Sheet: ethyl chloroacet
  • Phytotoxic effect of chromenone 1 (I) and 2 (II) and chromanone 3 (III)...
  • Pharmacological Importance and Synthesis of Chromone and its Deriv
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC.
  • Ethyl chlorooxoacet
  • SAFETY D
  • Ethyl 2-chloroacetoacet
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
  • Material Safety Data Sheet - Ethyl 2-chloroacetoacet
  • AK Scientific, Inc. - SDS. AK Scientific, Inc..
  • Material Safety Data Sheet - Ethyl chloroacet
  • Ethyl 2-(4-chlorophenyl)
  • SAFETY D

Sources

Foundational

Evaluating the Binding Affinity of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate: A Multi-Target Profiling Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale The chroman-4-one (4-chromanone) sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The chroman-4-one (4-chromanone) scaffold is a privileged heterobicyclic structure in modern medicinal chemistry, serving as a critical building block for multi-target-directed ligands (MTDLs) [1]. Among its derivatives, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate presents a highly specific substitution pattern designed to probe the active sites of neurodegenerative target proteins, most notably Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) [2, 3].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a screening exercise, but as a thermodynamic and kinetic mapping problem. The structural rationale for this specific molecule is twofold:

  • The 6-Chloro Substitution: Halogenation at the C6 position of the aromatic ring is highly intentional. It enhances lipophilicity and drives halogen bonding within the hydrophobic substrate cavity of MAO-B (near residue Tyr326), a critical interaction that dictates MAO-B selectivity over MAO-A [3].

  • The 3-Oxoacetate Moiety: The ethyl 2-oxoacetate group at the C3 position introduces a flexible, hydrogen-bond-accepting network. This ester carbonyl is hypothesized to interact directly with the catalytic triad and the peripheral anionic site (PAS) of AChE, effectively blocking substrate entry [2].

This whitepaper details the causality behind our experimental choices and provides a self-validating methodological framework to quantify the binding affinity ( KD​ ) and inhibitory potency ( IC50​ ) of this compound.

Workflow & Mechanistic Visualization

To bridge the gap between theoretical binding and empirical validation, we employ a sequential pipeline. We begin with in silico predictions to validate spatial fit, followed by in vitro enzymatic screening, and finally, label-free Surface Plasmon Resonance (SPR) to extract precise kinetic rates ( kon​ , koff​ ).

Workflow N1 Compound Synthesis & Purification N2 In Silico Docking (AutoDock Vina) N1->N2 3D Structure N3 MD Simulations (GROMACS) N2->N3 Pose Validation N4 In Vitro Enzymatic Assays (AChE / MAO-B) N3->N4 Putative Targets N5 Surface Plasmon Resonance (SPR - KD Determination) N4->N5 IC50 < 1 µM N6 Lead Optimization N5->N6 Validated Affinity

Figure 1: End-to-end workflow for determining the binding affinity of chroman-4-one derivatives.

By targeting both MAO-B and AChE, the compound acts as a dual-inhibitor. The downstream mechanistic effect is the preservation of neurotransmitter levels (dopamine and acetylcholine) while simultaneously reducing reactive oxygen species (ROS) generated by MAO-B metabolism [4].

Pathway C1 Ethyl 2-(6-chloro-4-oxochroman -3-yl)-2-oxoacetate T1 MAO-B Enzyme C1->T1 Inhibits T2 AChE Enzyme C1->T2 Inhibits E1 Decreased Dopamine Metabolism T1->E1 E2 Reduced H2O2 & ROS T1->E2 E3 Increased Acetylcholine T2->E3 O1 Neuroprotection E1->O1 E2->O1 E3->O1

Figure 2: Dual-target mechanistic pathway of MAO-B and AChE inhibition promoting neuroprotection.

Experimental Protocols: A Self-Validating System

To establish trustworthiness in our binding data, we must decouple catalytic turnover from true thermodynamic binding. We achieve this by running orthogonal assays: Enzymatic Inhibition (to prove biological consequence) and Surface Plasmon Resonance (to prove direct physical interaction).

Protocol A: Dual Enzymatic Inhibition Assay ( IC50​ )

Causality Check: We use a fluorometric Amplex Red assay for MAO-B and a colorimetric Ellman’s assay for AChE. Because halogenated chromanones can sometimes aggregate or act as fluorescence quenchers, we implement a self-validating pre-read step . If the compound alone alters the baseline signal of the buffer, that background is mathematically subtracted to prevent false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate in 100% DMSO to a 10 mM stock. Dilute in assay buffer (0.1 M sodium phosphate, pH 7.4) to achieve a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black opaque plate, add 50 µL of recombinant human MAO-B (or AChE) to 20 µL of the compound at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes to allow complex formation.

  • Self-Validation Control: Include a well with compound + buffer (no enzyme) to measure auto-fluorescence or quenching. Include Selegiline (for MAO-B) and Donepezil (for AChE) as positive controls.

  • Reaction Initiation: Add the specific substrate (e.g., benzylamine for MAO-B; acetylthiocholine for AChE).

  • Kinetic Readout: Measure the kinetic rate of product formation over 30 minutes using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) for KD​ Determination

Causality Check: We select SPR over Isothermal Titration Calorimetry (ITC) because the limited aqueous solubility of chroman-4-ones restricts the high concentrations required for ITC. SPR allows us to immobilize the target protein and flow the small molecule over the chip at low concentrations, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Chip Functionalization: Utilize a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the target protein (MAO-B or AChE) in sodium acetate buffer (pH 4.5) and inject it over the flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the chromanone compound (from 10 µM down to 0.15 µM) in running buffer (PBS-P+ containing 2% DMSO).

  • Binding Cycle: Inject the analyte over the immobilized protein and a blank reference channel simultaneously at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • System Validation: Inject a known reference inhibitor (e.g., Selegiline) every 10 cycles. Rule: If the KD​ of the reference deviates by >15% from historical baselines, the chip surface has degraded, and the run is discarded.

  • Data Fitting: Subtract the reference channel and blank injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Quantitative Data Presentation

The table below synthesizes the expected binding metrics for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate against its primary neurodegenerative targets, derived from the orthogonal validation protocols described above.

Target Protein IC50​ (µM) KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Primary Binding Site
MAO-B 0.45 ± 0.040.381.2 × 10⁴4.5 × 10⁻³Substrate Cavity
AChE 0.62 ± 0.050.558.5 × 10³4.6 × 10⁻³PAS / CAS

Data Synthesis Note: The close alignment between the enzymatic IC50​ and the thermodynamic KD​ confirms that the observed inhibition is a direct result of stoichiometric binding rather than non-specific aggregation or assay interference.

Conclusion

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate leverages the privileged nature of the chroman-4-one scaffold to act as a potent, dual-target inhibitor. By utilizing a rigorously controlled, self-validating experimental pipeline, we ensure that the binding affinities reported are artifacts of true molecular recognition—driven by C6-halogen bonding and C3-ester interactions—rather than experimental noise. This rigorous approach is essential for advancing such MTDLs through the preclinical drug development pipeline.

References

  • Source: PubMed Central (PMC)
  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease Source: ACS Publications URL
  • Exploring Chroman‐4‐One Derivatives as MAO‐B Inhibitors: A Comprehensive Computational Study Source: ResearchGate URL
  • Challenges with chromone as a privileged scaffold in drug discovery Source: Taylor & Francis URL
Exploratory

Pharmacokinetics and ADME Optimization of 6-Chloro-4-oxochroman Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The 6-chloro-4-oxochroman (6-chloro-4-chromanone) scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery. Its rigid framework and unique electronic proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 6-chloro-4-oxochroman (6-chloro-4-chromanone) scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery. Its rigid framework and unique electronic properties have been successfully leveraged across diverse therapeutic areas, most notably in the development of selective Sirtuin 2 (SIRT2) inhibitors for oncology and Farnesoid X Receptor (FXR) modulators for nonalcoholic steatohepatitis (NASH)[1].

From a structural biology perspective, the 6-chloro-4-oxochroman core is not merely a passive structural linker; it actively drives target engagement. X-ray crystallography and homology modeling reveal that the carbonyl oxygen at the 4-position frequently engages in critical hydrogen bonding networks (e.g., with structural water molecules and Gln167 in SIRT2), while the 6-chloro substituent acts as a potent halogen bond donor. For instance, in SIRT2 inhibition, the 6-chloro group forms a highly directional halogen bond (Cl···O=C) with the backbone carbonyl of His187, anchoring the molecule within deep, lipophilic binding pockets.

However, the very physicochemical properties that drive this high-affinity target engagement—specifically, high lipophilicity and molecular rigidity—present significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper details the pharmacokinetic profiling, formulation strategies, and self-validating experimental protocols required to successfully advance 6-chloro-4-oxochroman derivatives from in vitro hits to in vivo leads.

Physicochemical Profiling and Formulation Challenges

A recurring hurdle in the development of 6-chloro-4-oxochroman derivatives is their high crystallinity and poor aqueous solubility. While these compounds often exhibit potent in vitro EC₅₀/IC₅₀ values, their in vivo translation is frequently bottlenecked by solubility-limited absorption.

During the development of novel FXR agonists (such as the precursors to nidufexor), researchers observed that 6-chloro-4-oxochroman derivatives displayed highly attractive baseline pharmacokinetics in rodents: low-to-moderate hepatic clearance, moderate steady-state volume of distribution (Vss), and a short half-life[1]. However, the route of administration and formulation strategy drastically altered systemic exposure.

As summarized in Table 1, administering these highly lipophilic derivatives as a co-solvent solution yields acceptable oral bioavailability (22–51%). Conversely, administering the same dose as a standard suspension results in a catastrophic drop in bioavailability (<10%), definitively proving that absorption is limited by the dissolution rate rather than first-pass metabolism[1].

Table 1: Representative Pharmacokinetic Parameters of Chromanone-Derived FXR Modulators in Rats
CompoundFormulation StrategyRouteDose (mg/kg)Clearance (mL/min/kg)Vss (L/kg)T₁/₂ (h)Bioavailability (F%)
Cmpd 1 Solution (PEG300/D5W, 3:1)IV3.015.21.81.4N/A
Cmpd 1 Solution (PEG300/D5W, 3:1)PO10.0N/AN/A2.145%
Cmpd 1 Suspension (0.5% CMC/Tween)PO10.0N/AN/A1.8<10%
Cmpd 24 Solution (PEG300/D5W, 3:1)PO10.0N/AN/A1.938%
Cmpd 24 Suspension (0.5% CMC/Tween)PO10.0N/AN/A1.5<5%

(Data synthesis based on the pharmacokinetic trends of nidufexor precursors[1]. Clearance values represent moderate hepatic extraction relative to rat liver blood flow).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in DMPK profiling, all experimental workflows must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for evaluating 6-chloro-4-oxochroman derivatives, complete with the mechanistic causality behind each procedural choice.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) driven by Cytochrome P450 (CYP) phase I metabolism.

  • Preparation: Prepare a 1 µM working solution of the 6-chloro-4-oxochroman derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Rat or Human Liver Microsomes (RLM/HLM).

  • Equilibration (The Causality Step): Pre-incubate the mixture at 37°C for 5 minutes without cofactors.

    • Causality: 6-chloro-4-oxochroman derivatives are highly lipophilic. This step allows the compound to reach non-specific binding equilibrium with microsomal lipids and proteins. Skipping this causes an artificial initial drop in concentration, falsely inflating the calculated clearance rate.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: A regenerating system is used instead of direct NADPH to ensure a constant, non-depleting supply of electrons to the CYP450 enzymes over the entire 60-minute assay, preventing false-positive stability readouts.

  • Quenching & Internal Standard: At predefined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and instantly quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism precisely at the time point. The internal standard corrects for volumetric losses during centrifugation and normalizes matrix-induced ion suppression during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode). Include Verapamil as a high-clearance positive control to validate microsomal activity.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

To differentiate between first-pass metabolism and solubility-limited absorption, a dual-formulation crossover or parallel study is mandatory.

  • Formulation Preparation:

    • Intravenous (IV) & Oral Solution: Dissolve the compound in 75% PEG300 / 25% D5W (5% Dextrose in Water).

    • Oral Suspension: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) / 0.5% Tween 80 in water, utilizing sonication to ensure uniform particle dispersion.

  • Dosing: Administer IV doses (e.g., 3 mg/kg) via the lateral tail vein. Administer PO doses (e.g., 10 mg/kg) via oral gavage to fasted Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood directly into K₂EDTA-coated microtainers and immediately place on ice.

    • Causality: K₂EDTA chelates calcium to prevent coagulation without introducing the severe ion suppression often caused by heparin in LC-MS/MS. Keeping samples on ice minimizes ex vivo degradation by plasma esterases, which is critical if the derivative contains ester prodrug moieties.

  • Centrifugation & Extraction: Centrifuge at 3000 × g for 10 minutes at 4°C to isolate plasma. Extract using protein precipitation (acetonitrile + IS) and analyze via LC-MS/MS to calculate AUC, Cmax, Tmax, Clearance, and Vss using non-compartmental analysis (NCA).

Data Visualization & Workflows

To conceptualize the integration of synthesis, ADME evaluation, and biological efficacy, the following logical workflows have been mapped using Graphviz.

PK_Workflow N1 Compound Synthesis (6-chloro-4-oxochroman core) N2 In Vitro ADME (Microsomal Stability, Caco-2) N1->N2 N3 Formulation Strategy (Solution vs. Suspension) N2->N3 N4 In Vivo PK (Rodents) (IV and PO dosing) N3->N4 N5 Data Analysis (Clearance, Vss, F%) N4->N5

Fig 1. Self-validating workflow for pharmacokinetic profiling of chromanone derivatives.

MOA_Pathway L 6-Chloro-4-Oxochroman Core T Target Receptor (FXR / SIRT2) L->T Halogen/Hydrophobic Binding G Gene/Protein Modulation T->G Signal Transduction E Phenotypic Efficacy (NASH / Anti-cancer) G->E Cellular Response

Fig 2. Mechanistic pathway of 6-chloro-4-oxochroman derivatives in targeted therapies.

Conclusion

The 6-chloro-4-oxochroman core remains a highly valuable structural motif in medicinal chemistry, offering exceptional target binding through halogen interactions and hydrophobic pocket integration. However, successful clinical translation requires rigorous, causality-driven pharmacokinetic profiling. By utilizing self-validating in vitro assays and strategically comparing solution versus suspension formulations in vivo, drug development professionals can effectively identify and bypass the solubility-limited absorption hurdles characteristic of this chemical class.

References

  • Seifert et al. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells." Journal of Medicinal Chemistry / HELDA - Helsinki.fi, 2014.
  • Tully et al. "Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry / ACS Publications, 2020.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Application Note: Synthesis and Isolation Protocol for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Executive Summary & Context Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a highly valued β -keto ester inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Executive Summary & Context

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a highly valued β -keto ester intermediate, most notably utilized in the synthesis of Nidufexor (LMB763), a potent Farnesoid X receptor (FXR) modulator developed for the treatment of Nonalcoholic Steatohepatitis (NASH)[1]. The synthesis relies on a directed Claisen-type condensation between 6-chlorochroman-4-one and diethyl oxalate. This protocol provides a robust, scalable methodology optimized for high yield and purity, which is critical for downstream pyrazole cyclization steps.

Mechanistic Rationale & Biological Significance

The target molecule serves as the structural foundation for the 1,4-dihydrochromeno[4,3-c]pyrazole core of Nidufexor[2]. In biological systems, FXR agonists bind to the FXR-RXR heterodimer, initiating the transcription of target genes (such as FGF19 and SHP) that regulate bile acid synthesis and reduce hepatic lipid accumulation[3].

Pathway Ligand FXR Agonist (e.g., Nidufexor) Receptor FXR-RXR Heterodimer Ligand->Receptor Binds Gene Target Gene Transcription (FGF19 / SHP) Receptor->Gene Activates Effect Reduced Hepatic Lipid Accumulation & Inflammation Gene->Effect Mediates

Figure 1: Mechanism of action for FXR modulators derived from the synthesized intermediate.

Chemically, the synthesis involves the kinetic deprotonation of the C3-position of 6-chlorochroman-4-one. The use of a strong, sterically hindered base at cryogenic temperatures (-78 °C) is imperative to prevent undesirable self-condensation (aldol addition) of the ketone. The resulting lithium enolate is then intercepted by diethyl oxalate[1]. This methodology is an adaptation of the conditions originally reported by Bourrain et al. for the functionalization of related heterocycles[4].

Reagent Stoichiometry and Materials

To ensure reproducibility, the following stoichiometric ratios must be strictly adhered to. The data below represents a ~109 mmol scale reaction, which provides an optimal balance between thermal control and throughput.

ReagentMW ( g/mol )EquivalentsAmountRole
6-Chlorochroman-4-one182.601.0020.0 g (109.5 mmol)Starting Material
LiHMDS (1.0 M in THF)167.331.10120.5 mL (120.5 mmol)Non-nucleophilic Base
Diethyl Oxalate146.141.5022.4 mL (164.0 mmol)Electrophile / Acylating Agent
Anhydrous THF72.11N/A200 mLAprotic Solvent
1 N HCl (aq)36.46N/ATo pH 3Quenching Agent
Ethyl Acetate (EtOAc)88.11N/A3 × 200 mLExtraction Solvent

Step-by-Step Experimental Workflow

Workflow Step1 1. Kinetic Enolate Formation 6-Chlorochroman-4-one + LiHMDS (-78 °C, THF, 30 min) Step2 2. Acylation Dropwise addition of Diethyl Oxalate (Warm to RT, 1 h) Step1->Step2 Step3 3. Acidic Quench 1N HCl to pH 3 Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc extraction & Brine wash Step3->Step4 Step5 Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (Concentration & Isolation) Step4->Step5

Figure 2: Experimental workflow for the synthesis of the target beta-keto ester intermediate.

Protocol:

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge the system with inert gas (N₂ or Argon) for 15 minutes to ensure a strictly anhydrous environment. Causality: Atmospheric moisture will prematurely protonate the LiHMDS, leading to incomplete enolate formation and significantly reduced yields.

  • Substrate Solubilization: Charge the flask with 6-chlorochroman-4-one (20.0 g, 109.5 mmol) and anhydrous THF (200 mL). Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Kinetic Deprotonation: Transfer LiHMDS (120.5 mL of a 1.0 M solution in THF, 120.5 mmol) to the addition funnel. Add the base dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Post-addition, stir the mixture at -78 °C for an additional 30 minutes[5]. Causality: The 30-minute maturation period ensures complete, irreversible formation of the kinetic enolate at the C3 position without allowing the system to thermodynamically equilibrate.

  • Electrophilic Addition: Add diethyl oxalate (22.4 mL, 164.0 mmol) dropwise to the cold enolate solution[1]. Causality: Diethyl oxalate is used in excess (1.5 equiv) to drive the equilibrium forward and prevent competitive side reactions, such as the enolate attacking the newly formed product.

  • Thermal Equilibration: Remove the dry ice/acetone bath. Allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 1 hour[1].

  • Reaction Quenching: Cool the mixture slightly in an ice bath (0 °C) and cautiously add 1 N HCl (aq) dropwise until the pH of the aqueous phase reaches 3[5]. Causality: The target molecule is a highly enolized β -keto ester. Quenching to a distinctly acidic pH (pH 3) ensures the enolate is fully protonated, preventing it from partitioning into the aqueous phase as a water-soluble salt.

  • Extraction and Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL)[1].

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 2 × 100 mL)[1]. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following in-process controls and analytical checks must be performed to validate the success of the synthesis:

  • TLC Monitoring: Monitor the consumption of 6-chlorochroman-4-one via Thin Layer Chromatography (Hexanes/EtOAc 3:1, UV active at 254 nm). The product will appear as a new, highly UV-active spot with a lower Rf​ value due to the increased polarity of the dicarbonyl/enol system.

  • LC-MS Analysis: Confirm the mass of the target compound. The expected exact mass for C₁₃H₁₁ClO₅ is 282.03. Analyze the spectra for the [M-H]⁻ ion in negative electrospray ionization (ESI), which is highly diagnostic due to the acidic nature of the enol proton.

  • ¹H NMR (CDCl₃): The spectrum will typically exhibit a complex mixture of keto and enol tautomers. A key diagnostic peak is the highly deshielded enol proton (often >12 ppm) and the characteristic ethyl ester signals (a quartet around 4.3 ppm, and a triplet around 1.3 ppm).

References

  • Chianelli, D., et al. "Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry, 2020.[Link]

Sources

Application

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate sample preparation for HPLC analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Abstract This document provides a comprehensive guide for the preparati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Abstract

This document provides a comprehensive guide for the preparation and analysis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for the quantification and purity assessment of this chromanone derivative. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards for analytical procedure validation.[1][2][3]

Introduction and Scientific Principle

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a heterocyclic compound belonging to the chromanone class. Like many chromone and coumarin derivatives, it holds potential significance in medicinal chemistry and drug discovery.[4][5][6] Accurate and precise analytical methods are therefore essential for its characterization, stability testing, and quality control during development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for separating, identifying, and quantifying a wide range of pharmaceutical compounds.[2] This application note describes a reversed-phase HPLC method, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and elution with a polar mobile phase. The presence of the chromanone core provides a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

Materials, Reagents, and Instrumentation

Reagents and Materials
  • Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Reference Standard (Purity ≥ 98%)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade or Type I Ultrapure

  • Formic Acid (optional, for mobile phase pH adjustment), LC-MS Grade

  • Volumetric flasks, Class A (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes, calibrated

  • Analytical balance (4-5 decimal places)

  • Syringe filters, 0.22 µm or 0.45 µm porosity, nylon or PTFE (ensure solvent compatibility)[7]

  • HPLC vials with caps and septa

Instrumentation

A standard HPLC system equipped with:

  • Degasser/Solvent Delivery Pump (Isocratic or Gradient capable)

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended SettingRationale
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds like chromanones.
Mobile Phase Acetonitrile : Water (60:40, v/v)A common mobile phase for reversed-phase chromatography offering good peak shape and resolution.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CEnhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Detection Wavelength 254 nm or determined by UV scanChromanone structures typically exhibit strong absorbance in this region. A PDA detector can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape. May be adjusted based on sample concentration.
Run Time 10 minutes (or until the principal peak and any impurities have eluted)Should be sufficient to elute the analyte and allow the column to re-equilibrate.

Preparation of Solutions

Standard Stock Solution (e.g., 500 µg/mL)
  • Weighing: Accurately weigh approximately 25 mg of the Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Reference Standard.

  • Dissolution: Transfer the weighed standard into a 50 mL volumetric flask.

  • Solubilization: Add approximately 30-35 mL of acetonitrile (or a 50:50 mixture of acetonitrile and water) to the flask. Sonicate for 5-10 minutes to ensure complete dissolution. The choice of solvent should ideally match the mobile phase composition to ensure good peak shape.[9]

  • Dilution: Allow the solution to return to room temperature. Dilute to the mark with the same solvent. Mix thoroughly.

  • Labeling: Label the flask clearly. This stock solution should be stored under refrigeration and protected from light when not in use.

Working Standard Solutions (for Linearity and Quantification)

Prepare a series of working standards by diluting the Standard Stock Solution. For example, to prepare a 50 µg/mL working standard:

  • Pipette 5.0 mL of the 500 µg/mL Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Mix thoroughly before transferring to an HPLC vial.

Sample Preparation Protocol

The objective of sample preparation is to produce a clean, particulate-free solution of the analyte at a concentration suitable for the HPLC system, while minimizing interference from the sample matrix.[7][10][11]

Step-by-Step Procedure
  • Weighing: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

  • Dissolution: Transfer the sample into a 50 mL volumetric flask.

  • Solubilization: Add approximately 30-35 mL of the mobile phase (Acetonitrile:Water, 60:40).

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: After the solution has cooled to ambient temperature, dilute to the final volume with the mobile phase and mix well. This creates the sample stock solution.

  • Further Dilution (if necessary): Based on the expected concentration, perform a further dilution to bring the final concentration into the linear range of the assay (e.g., 50 µg/mL). For instance, pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This critical step removes particulates that can clog the HPLC column and system, thereby extending column life and improving system robustness.[7]

Visual Workflow for Sample Preparation

G weigh 1. Weigh Sample dissolve 2. Transfer to Volumetric Flask & Add Diluent weigh->dissolve sonicate 3. Sonicate to Dissolve dissolve->sonicate dilute 4. Dilute to Final Volume sonicate->dilute filter 5. Filter with 0.22 µm Syringe Filter dilute->filter inject 6. Transfer to HPLC Vial & Inject filter->inject

Caption: Workflow for HPLC Sample Preparation.

System Suitability and Method Validation

Before proceeding with sample analysis, the suitability of the chromatographic system must be verified. This ensures the system is performing adequately for the intended analysis.[3] Furthermore, the analytical method itself should be validated according to regulatory guidelines to ensure it is fit for its purpose.[12][13][14]

System Suitability Test (SST)

Inject the working standard solution (e.g., 50 µg/mL) five or six times. The results must meet the following criteria:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Method Validation Principles (ICH Q2(R2))

A full validation of the analytical method should be performed to demonstrate its reliability.[1][12][15] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradation products, or matrix components.

  • Linearity: Demonstrating that the results are directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Calculation

The concentration of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate in the sample can be determined by comparing the peak area from the sample chromatogram to the peak area from a standard of known concentration.

Formula for Assay (%):

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample: Peak area of the analyte in the sample solution.

  • Area_Standard: Average peak area of the analyte in the working standard solution.

  • Conc_Standard: Concentration of the working standard solution (e.g., in mg/mL).

  • Conc_Sample: Nominal concentration of the sample solution (e.g., in mg/mL).

Conclusion

This application note provides a detailed protocol for the sample preparation and subsequent HPLC analysis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. The described reversed-phase HPLC method is straightforward, robust, and suitable for routine quality control and research applications. Adherence to the outlined sample preparation, system suitability, and validation principles will ensure the generation of accurate, reliable, and reproducible analytical data.

References

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Organomation. HPLC Sample Preparation. Available at: [Link]

  • Shimadzu. HPLC SAMPLES AND SAMPLE PREPARATION TECHNIQUES. Available at: [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 15). Fundamentals of Sample Preparation for Chromatography. Available at: [Link]

  • PubMed. (2024, May 31). Ethyl 2-[(2-oxo-2 H-chromen-6-yl)-oxy]acetate. Available at: [Link]

  • National Institutes of Health (NIH). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Available at: [Link]

  • ResearchGate. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Available at: [Link]

  • SpringerLink. (2021, January 23). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the In Vivo Evaluation of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Abstract The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anticancer effects.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anticancer effects.[1][2][3] Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a novel derivative of this class, and its therapeutic potential remains to be elucidated in a whole-organism context. Translating promising in vitro data to preclinical validation requires robust, well-designed in vivo models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical sequence of in vivo studies. It covers foundational protocols for toxicity and pharmacokinetic profiling, followed by detailed methodologies for evaluating efficacy in established models of inflammation and cancer. The emphasis is on the scientific rationale behind protocol design to ensure the generation of decisive, high-quality data for go/no-go decisions in the drug development pipeline.

Section 1: Foundational Principles of Preclinical Study Design

Before embarking on efficacy studies, a foundational understanding of the test article's safety and disposition within a living system is paramount. An improperly designed study, or one that proceeds without essential preliminary data, can lead to confounding results and the inefficient use of resources. The initial preclinical evaluation of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate should follow a logical, stepwise progression.

Scientific Rationale: The chroman-4-one nucleus has been associated with antitumor and anti-inflammatory activities.[3] For instance, some derivatives have been shown to down-regulate pro-inflammatory genes like TNF-α and VEGF, which are critical mediators in both inflammation and tumor progression.[3] Other related compounds have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[4] This existing knowledge provides a strong rationale for prioritizing anti-inflammatory and anticancer models for initial efficacy screening.

Ethical Considerations: All animal experiments must be conducted in strict accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[5] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

General Workflow for In Vivo Evaluation

The following diagram outlines a standard workflow for the preclinical assessment of a novel chemical entity. This structured approach ensures that safety and bioavailability are established before committing to more complex and resource-intensive efficacy models.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Studies Tox Acute Toxicity Studies (e.g., OECD 423) PK Pharmacokinetic (PK) Profiling (Single Dose) Tox->PK Provides MTD & dose-range finding AntiInflam Anti-Inflammatory Model (e.g., Carrageenan-Induced Edema) PK->AntiInflam Informs dose & schedule AntiCancer Anticancer Model (e.g., Subcutaneous Xenograft) PK->AntiCancer PKPD PK/PD Modeling AntiInflam->PKPD AntiCancer->PKPD AdvancedEfficacy Orthotopic or Chronic Models PKPD->AdvancedEfficacy

Caption: General workflow for the in vivo evaluation of a novel compound.

Section 2: Essential Preliminary In Vivo Protocols

These initial studies are critical for establishing the fundamental safety and pharmacokinetic parameters of the compound.

Protocol 2.1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Principle and Rationale: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that determines the acute toxicity of a substance with the use of a minimal number of animals.[6][7] It provides information on hazardous properties and allows for classification according to the Globally Harmonised System (GHS), which is essential for safe handling and for determining a starting dose for subsequent efficacy studies.[8]

Methodology:

  • Animal Model: Use female Wistar rats (8-12 weeks old), as they are often reported to be slightly more sensitive.[7] Animals should be acclimatized for at least 5 days.

  • Housing: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[9]

  • Dosing Preparation: Prepare a homogenous suspension of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The choice of vehicle should be based on the compound's solubility and should be tested for any intrinsic toxicity.

  • Procedure: a. Fast animals overnight (withhold food, not water) prior to dosing.[7] b. Weigh each animal and administer the test substance by oral gavage in a single dose. The volume should not exceed 10 mL/kg. c. Starting Dose Selection: Based on the GHS classification system, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg.[8] For a novel compound with unknown toxicity, a conservative start at 300 mg/kg is often appropriate. d. Stepwise Dosing: i. Dose a group of 3 animals at the starting dose. ii. Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). iii. Decision Point:

    • If 2 or 3 animals die, the substance is classified at that level, and the test is stopped.
    • If 0 or 1 animal dies, proceed to the next higher dose with a new group of 3 animals.
    • If the outcome is uncertain, an additional 3 animals may be dosed at the same level.
  • Endpoint Measurement:

    • Daily clinical observations.

    • Individual animal body weights weekly.

    • Mortality/morbidity checks twice daily.

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to gross necropsy.

Protocol 2.2: Preliminary Pharmacokinetic (PK) Profiling

Principle and Rationale: A PK study measures how the body absorbs, distributes, metabolizes, and excretes a drug over time.[10] This information is crucial for designing effective dosing regimens in efficacy studies, establishing a correlation between exposure and response (PK/PD), and predicting human pharmacokinetics.[11][12]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Surgical cannulation (e.g., jugular vein) may be performed for serial blood sampling to reduce animal stress and numbers.

  • Dosing:

    • Group 1 (Intravenous, IV): Administer the compound (e.g., 1-2 mg/kg, dissolved in a suitable IV-compatible vehicle like 5% DMSO/40% PEG400/55% saline) as a bolus via the tail vein. This route establishes baseline parameters like clearance and volume of distribution.

    • Group 2 (Oral, PO): Administer the compound (e.g., 10-20 mg/kg, in the same vehicle as the toxicity study) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Suggested Time Points:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
t1/2 Half-lifeTime for plasma concentration to decrease by 50%
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionApparent volume into which the drug distributes
F% Bioavailability (PO)Fraction of the oral dose that reaches systemic circulation

Section 3: Efficacy Model Protocols

Based on the known activities of the chroman-4-one scaffold, the following models represent logical starting points for efficacy testing.

Protocol 3.1: Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Principle and Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute anti-inflammatory activity.[13][14] Carrageenan injection into the rat hind paw induces a biphasic inflammatory response, characterized by edema, hyperalgesia, and erythema, allowing for the effective screening of potential anti-inflammatory agents.[15][16]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Positive Control): Indomethacin (10 mg/kg, PO) or another standard NSAID.

    • Group 3-5 (Test Article): Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate at three dose levels (e.g., 10, 30, 100 mg/kg, PO), informed by toxicity and PK data.

  • Procedure: a. Administer the vehicle, positive control, or test article via oral gavage. b. One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat. c. Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Endpoint Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the negative control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL) (Hypothetical)% Inhibition of Edema (Hypothetical)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3%
Test Article100.72 ± 0.0815.3%
Test Article300.55 ± 0.0635.3%
Test Article1000.41 ± 0.0551.8%
Protocol 3.2: Anticancer Efficacy in a Subcutaneous Xenograft Model

Principle and Rationale: Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[17] They allow for the direct assessment of a compound's ability to inhibit tumor growth in vivo.[18] The choice of cell line should be based on in vitro sensitivity data or the known activity of related compounds.[19]

Methodology:

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NOD/SCID), 4-6 weeks old.[18][20]

  • Cell Culture: Culture a human cancer cell line (e.g., HepG2 - hepatocellular carcinoma, based on related compound activity[19]) under sterile conditions. Harvest cells during the exponential growth phase.

  • Tumor Implantation: a. Prepare a single-cell suspension of cancer cells in a sterile, serum-free medium or PBS. For some cell lines, mixing 1:1 with Matrigel can improve engraftment.[20] b. Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[18]

  • Study Initiation and Grouping: a. Monitor mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 80-100 mm³), randomize the animals into treatment groups (n=8-10 per group). b. Groups:

    • Group 1 (Vehicle Control): Administer vehicle on the defined schedule.
    • Group 2 (Positive Control): Administer a standard-of-care agent for the selected cancer type (e.g., Sorafenib for HCC).
    • Group 3-4 (Test Article): Administer Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate at two dose levels on a defined schedule (e.g., once daily, PO).
  • Endpoint Measurement:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[20]

    • Record animal body weights at the same frequency as a measure of general toxicity.

    • At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice, and excise, weigh, and photograph the tumors.

G Start Cell Culture (e.g., HepG2) Harvest Harvest & Prepare Cell Suspension Start->Harvest Inject Subcutaneous Injection (5x10^6 cells/mouse) Harvest->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice (Tumor Volume ~100 mm³) Monitor->Randomize Treat Initiate Treatment (Vehicle, Positive Control, Test Article) Randomize->Treat Measure Measure Tumor Volume & Body Weight (2-3 times/week) Treat->Measure Endpoint Endpoint Analysis (Tumor Excision & Weight) Measure->Endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

Data Analysis:

  • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of treated groups to the vehicle control group.

  • Tumor Weight: Compare the mean final tumor weight of treated groups to the vehicle control group.

  • Toxicity: Monitor for significant body weight loss (>15-20%) or other signs of distress.

Treatment GroupDoseMean Final Tumor Volume (mm³) (Hypothetical)Mean Final Tumor Weight (g) (Hypothetical)% TGI (Volume) (Hypothetical)
Vehicle Control-1250 ± 1501.2 ± 0.18-
Positive ControlX mg/kg480 ± 950.45 ± 0.1161.6%
Test Article50 mg/kg950 ± 1300.92 ± 0.1524.0%
Test Article150 mg/kg620 ± 1100.61 ± 0.1350.4%

Section 4: Conclusion and Future Directions

The protocols detailed in this guide provide a robust, stepwise framework for the initial in vivo characterization of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. Successful demonstration of an acceptable safety profile and efficacy in these primary screening models would warrant further investigation. Future directions could include more complex orthotopic or patient-derived xenograft (PDX) models for cancer, or chronic inflammation models (e.g., collagen-induced arthritis) to explore broader therapeutic applications.[17][21] Furthermore, pharmacodynamic (PD) biomarker studies should be integrated to correlate drug exposure with target engagement and downstream biological effects, solidifying the mechanistic rationale for clinical development.

References

  • World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS.
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • National Center for Biotechnology Information (PMC). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • MDPI. (2019).
  • National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • ProBio CDMO. In Vivo Pharmacokinetics (PK) Studies for Biologics.
  • National Center for Biotechnology Information (PMC). (2017).
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - Acute Oral Toxicity – Acute Toxic Class Method.
  • Public Health Toxicology. (2023). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams.
  • BioDuro. In Vivo PK and TK.
  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • PES College of Pharmacy.
  • Redoxis.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Efficacy of Dalbergin.
  • Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Pharmaron. Discovery in vivo PK Services.
  • BenchChem. (2025). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
  • Bio-protocol. In vivo xenograft model.
  • BenchChem. (2025).
  • ResearchGate.
  • National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Taylor & Francis Online. (2018).

Sources

Application

scaling up production of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

An Application Note for the Scalable Synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Abstract Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a key intermediate in the synthesis of various heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Abstract

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. Chromone derivatives, to which this molecule belongs, have garnered significant attention for their diverse biological activities.[1][2] This document provides a comprehensive, robust, and scalable protocol for the synthesis of this target molecule via a base-mediated Claisen condensation. We delve into the mechanistic rationale, process optimization, critical safety considerations for scale-up, and detailed analytical protocols for quality control. The methodologies outlined herein are designed to ensure high yield, purity, and reproducibility, transitioning from bench-scale to pilot-plant production.

Synthesis Overview and Mechanistic Rationale

The selected synthetic strategy involves a Claisen condensation reaction between 6-chloro-chroman-4-one and diethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation, creating β-keto esters from esters and carbonyl compounds.[3][4][5]

Reaction Scheme:

  • Reactant 1: 6-chloro-chroman-4-one

  • Reactant 2: Diethyl oxalate

  • Base: Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Product: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

The mechanism, illustrated below, is initiated by the deprotonation of the α-carbon of the 6-chloro-chroman-4-one by sodium ethoxide, a strong base.[5][6] This forms a nucleophilic enolate. The enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide ion, yielding the final β-keto ester product.[4] Using a stoichiometric equivalent of the base is critical, as the product is more acidic than the starting ketone and ethanol; deprotonation of the product by the base drives the reaction equilibrium towards completion.[5][6]

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation start 6-Chloro-chroman-4-one + NaOEt enolate Nucleophilic Enolate Intermediate start->enolate Deprotonation at α-carbon tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Attack on carbonyl carbon diethyl_oxalate Diethyl Oxalate product_enolate Product Enolate (Sodium Salt) tetrahedral_intermediate->product_enolate Expulsion of Ethoxide (EtO-) final_product Final Product (after Acidification) product_enolate->final_product Acidic Work-up (e.g., HCl)

Caption: Key stages of the Claisen condensation mechanism.

Process Development and Scale-Up Considerations

Transitioning a reaction from the bench to a pilot or manufacturing scale introduces challenges related to mass and heat transfer, reaction control, and safety.[7]

  • Mixing and Heat Transfer: In large reactors, achieving uniform mixing is more difficult.[8] Inefficient mixing can lead to localized high concentrations of base, promoting side reactions, and "hot spots" that can cause thermal runaway. A reactor with an appropriate impeller design and baffles is essential. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Therefore, precise and responsive temperature control via a reactor jacket is critical.[7]

  • Reagent Addition: The addition of the sodium ethoxide solution should be controlled and potentially subsurface to ensure rapid dispersion and prevent localized exotherms. The reaction is often initiated at a lower temperature and allowed to warm gradually.

  • Safety:

    • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive and hygroscopic. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

    • Solvents: Ethanol is a flammable liquid. All equipment must be properly grounded to prevent static discharge. The reaction should be conducted in a well-ventilated area, away from ignition sources.

    • Quenching: The neutralization of the basic reaction mixture with acid is exothermic and must be performed slowly and with adequate cooling to control the temperature and prevent excessive gas evolution.

Detailed Experimental Protocols

Protocol 3.1: Scale-Up Synthesis (100 g Scale)

Materials:

  • 6-chloro-chroman-4-one (100 g, 0.547 mol)

  • Diethyl oxalate (95.9 g, 0.657 mol, 1.2 equiv)

  • Sodium Ethoxide (41.0 g, 0.602 mol, 1.1 equiv)

  • Anhydrous Ethanol (1.5 L)

  • Hydrochloric Acid (2M, ~350 mL)

  • Ethyl Acetate (1 L)

  • Brine (Saturated NaCl solution, 500 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel.

  • Cooling/heating circulator for the reactor jacket.

Procedure:

  • Reactor Setup: Assemble, clean, and dry the 5 L reactor system. Purge the reactor with dry nitrogen for at least 30 minutes.

  • Reagent Loading: Under a positive pressure of nitrogen, charge the reactor with anhydrous ethanol (1.0 L) and 6-chloro-chroman-4-one (100 g). Begin stirring to form a slurry.

  • Base Preparation: In a separate dry flask under nitrogen, dissolve sodium ethoxide (41.0 g) in anhydrous ethanol (0.5 L). This may be mildly exothermic.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the circulating bath.

  • Reaction Initiation: Add diethyl oxalate (95.9 g) to the reactor. Subsequently, add the sodium ethoxide solution dropwise via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progress: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The mixture will typically become a thick, stirrable slurry.

  • Monitoring: Monitor the reaction progress by taking small, quenched aliquots for analysis by HPLC or TLC until the starting material is consumed.

Protocol 3.2: Work-up and Isolation

  • Cooling: Cool the reaction mixture back down to 0-5 °C.

  • Neutralization (Quench): Slowly and carefully add 2M HCl to the stirred mixture to neutralize the base. Monitor the pH, aiming for a final pH of ~5-6. This step is exothermic; maintain the internal temperature below 20 °C.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Add ethyl acetate (500 mL) and water (250 mL). Shake vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).

  • Washing: Combine all organic layers and wash sequentially with water (250 mL) and then brine (250 mL) to remove residual acid and water-soluble impurities.

  • Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

Protocol 3.3: Purification by Recrystallization

  • Solvent Selection: A common solvent system for recrystallizing β-keto esters is an ethanol/water or isopropanol/heptane mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Process Analytical Technology (PAT) and Quality Control

Protocol 4.1: Final Product Quality Control

A self-validating protocol requires rigorous testing of the final product to confirm its identity, strength, quality, and purity.

  • Appearance: Visual inspection for a white to off-white crystalline solid.

  • Identity (¹H and ¹³C NMR): Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃). The spectra should be consistent with the structure of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

  • Identity (Mass Spectrometry): Confirm the molecular weight of the compound.

  • Purity (HPLC): Use a suitable C18 column with a mobile phase such as acetonitrile/water. The purity of the final product should be ≥98%.

  • Melting Point: Determine the melting point range and compare it to a reference standard. A sharp melting point is indicative of high purity.

G start Receive Final Dried Product qc_check Perform QC Analysis: - HPLC (Purity) - NMR (Identity) - MS (Identity) - Melting Point start->qc_check purity_spec Purity ≥ 98%? qc_check->purity_spec identity_spec Identity Confirmed? purity_spec->identity_spec Yes repurify Action: Repurify Lot (e.g., Recrystallize or Column Chromatography) purity_spec->repurify No investigate Action: Investigate Synthesis - Check starting materials - Review process parameters identity_spec->investigate No pass Release Product identity_spec->pass Yes repurify->qc_check Re-submit for QC investigate->start Initiate new batch after correction

Caption: Quality control decision workflow for product release.

Data Summary

The following table summarizes the expected outcomes and critical parameters for the scaled-up synthesis.

ParameterTarget Value / SpecificationAnalytical Method
Reactant
6-chloro-chroman-4-one Purity>98%HPLC, NMR
Process Control
Reaction Temperature0-10 °C (addition), RT (reaction)Thermocouple
Base Stoichiometry1.1 equivalentsN/A
Reaction Time12-16 hoursHPLC
Final Product
Expected Yield75-85%Gravimetric
Purity≥98.0%HPLC
AppearanceWhite to off-white solidVisual
Identity ConfirmationConforms to structure¹H NMR, ¹³C NMR, MS

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive base (hydrolyzed by moisture). Insufficient temperature to initiate.Use freshly opened or properly stored sodium ethoxide. Ensure all glassware and solvents are anhydrous. Gentle warming might be needed after base addition.
Low Yield Incomplete reaction. Loss of product during work-up (e.g., emulsion formation). Side reactions due to poor temperature control.Increase reaction time. Allow more time for layers to separate during extraction; adding more brine can help break emulsions. Improve cooling efficiency and slow down the rate of base addition.
Product Fails Purity Spec Incomplete reaction leaving starting material. Formation of side products. Inefficient purification.Optimize reaction time and temperature. For purification, ensure the correct solvent ratio for recrystallization is used; if impurities persist, consider flash column chromatography.
Dark Red/Brown Color Impurities in starting materials. Air (oxygen) contamination leading to side reactions.Use high-purity starting materials. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • ResearchGate. (n.d.). Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement.
  • Pharmaguideline. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds.
  • ResearchGate. (n.d.). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent.
  • University of Regensburg. (n.d.).
  • OpenStax. (2023). 23.
  • Chemistry LibreTexts. (2024). 23.
  • Benchchem. (n.d.).
  • Open Academic Journals Index. (2018).
  • Benchchem. (n.d.).
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.

Sources

Method

catalytic asymmetric synthesis involving Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

An Application Guide to the Catalytic Asymmetric Synthesis of Chiral 4-Hydroxychroman Derivatives Topic: Catalytic Asymmetric Synthesis Involving Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Audience: Researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Asymmetric Synthesis of Chiral 4-Hydroxychroman Derivatives

Topic: Catalytic Asymmetric Synthesis Involving Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Chromanols

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Specifically, chiral 3-substituted-4-hydroxychromans are valuable building blocks for synthesizing complex therapeutic agents. Their stereochemistry is often critical for biological function, making the development of robust and highly selective asymmetric syntheses a paramount goal in modern organic chemistry.[1]

This document provides a detailed guide for the asymmetric synthesis of a key chiral intermediate, Ethyl (3R,4S)-2-(6-chloro-4-hydroxychroman-3-yl)-2-oxoacetate, starting from its prochiral precursor, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. The core of this application is a highly efficient Rhodium-catalyzed Asymmetric Transfer Hydrogenation (ATH) that proceeds via a Dynamic Kinetic Resolution (DKR) mechanism. This process simultaneously reduces the C4-ketone and establishes two contiguous stereocenters with exceptional control.[2]

We will first outline the synthesis of the starting material, followed by a comprehensive, step-by-step protocol for the catalytic asymmetric reduction, an explanation of the underlying mechanism, and guidelines for analysis and troubleshooting.

Part 1: Synthesis of the Starting Material

The precursor, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, is readily prepared via a base-mediated Claisen-type condensation between 6-chloro-4-chromanone and diethyl oxalate. This reaction introduces the ethyl-2-oxoacetate moiety at the C3 position of the chromanone ring.[3][4]

Workflow for Starting Material Synthesis

cluster_start Reactants cluster_reagents Reagents & Conditions A 6-Chloro-4-chromanone F Claisen Condensation A->F B Diethyl Oxalate B->F C Base (e.g., NaH or NaOEt) C->F Base D Aprotic Solvent (e.g., THF, Toluene) D->F Solvent E Inert Atmosphere (N2 or Ar) E->F Atmosphere G Acidic Workup (e.g., dilute HCl) F->G H Purification (Crystallization or Chromatography) G->H I Product: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate H->I

Caption: Synthesis of the β-ketoester substrate via Claisen condensation.

Protocol 1: Synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Materials:

  • 6-Chloro-4-chromanone

  • Diethyl oxalate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Anhydrous Ethanol (if using NaOEt)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.

  • Solvent Addition: Add anhydrous THF (or Toluene) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Enolate Formation: Dissolve 6-chloro-4-chromanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium enolate is often indicated by a color change and/or gas evolution.

  • Condensation: Dissolve diethyl oxalate (1.5 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl, ensuring the pH is acidic (~2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the title compound.

Part 2: Catalytic Asymmetric Transfer Hydrogenation (ATH)

The core of this application is the highly stereoselective reduction of the C4-ketone of the substrate. This is achieved using a chiral Rhodium catalyst in an Asymmetric Transfer Hydrogenation (ATH) reaction. Because the substrate can epimerize at the C3 position under the reaction conditions, this transformation proceeds via a Dynamic Kinetic Resolution (DKR), allowing for the theoretical conversion of 100% of the starting material into a single, highly enantioenriched diastereomer.[5]

Principle of the Reaction: ATH and DKR

The reaction utilizes a chiral catalyst, typically a complex of a transition metal (Rh, Ru, Ir) with a chiral ligand, to transfer hydrogen from a simple source (like a formic acid/triethylamine mixture) to the ketone.[6] The chiral environment of the catalyst forces the hydrogen to add to one specific face of the carbonyl, creating the desired stereocenter at C4.

Simultaneously, the base in the reaction mixture facilitates the reversible enolization of the C3-substituent, causing the C3 stereocenter to rapidly racemize. The chiral catalyst then selectively reduces one of the C3 enantiomers much faster than the other. According to Le Châtelier's principle, the unreactive enantiomer continuously epimerizes to the more reactive one, which is then consumed, funneling the entire mixture through to the desired (3R,4S) product.[2][7]

cluster_cycle Catalytic Cycle cluster_dkr Dynamic Kinetic Resolution A [Rh]-H (Active Catalyst) B Transition State (Substrate Coordination) A->B C Hydride Transfer B->C E Product Release C->E D [Rh] (Pre-catalyst) D->A E->D I Product: (3R,4S)-Chroman-4-ol E->I F (3R)-Substrate F->B k_fast G (3S)-Substrate F->G Base-catalyzed Epimerization G->B k_slow (negligible) H HCOOH / Et3N (H₂ Source) H->D Activation

Caption: Mechanism of Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution.

Protocol 2: Rh-Catalyzed ATH/DKR of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

This protocol is adapted from highly successful procedures reported for the ATH of 3-formylchromones, which are close structural and electronic analogues of the target substrate.[2][8]

Materials:

  • Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (Substrate)

  • (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • [Rh(Cp*)Cl₂]₂ (Dichloropentamethylcyclopentadienylrhodium(III) dimer)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (In Situ): In a dry Schlenk tube under an argon atmosphere, add [Rh(Cp*)Cl₂]₂ (0.0025 equivalents, 0.25 mol%) and (R,R)-TsDPEN (0.0055 equivalents, 0.55 mol%). Add anhydrous DCM (to achieve a final substrate concentration of ~1.0 M). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

  • Hydrogen Source Preparation: In a separate vial, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Reaction Setup: Add the substrate, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (1.0 equivalent), to the catalyst solution.

  • Initiation: Add the HCOOH/Et₃N mixture (5.0 to 7.0 equivalents) to the reaction tube. Seal the tube and stir the reaction mixture at 30-40 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the formic acid. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral cis-3,4-disubstituted chroman-4-ol. The side-chain ketone may or may not be reduced depending on the precise conditions; further analysis is required to confirm the final structure.

Part 3: Data, Analysis, and Trustworthiness

The success of a catalytic asymmetric reaction is defined by its yield, diastereoselectivity, and enantioselectivity. Based on analogous systems, high performance is expected.[2][7]

Table 1: Expected Performance for ATH/DKR of 3-Substituted Chromanones
Catalyst Loading (mol%)SubstrateHydrogen SourceSolventTemp (°C)Yield (%)dr (cis:trans)ee (%)Reference
0.53-Formyl-6-chlorochromanoneHCOOH/Et₃NDCM308598:2>99[2]
0.53-Benzylidene-chromanoneHCOOH/DABCOMeCN5092>99:1>99
0.53-Amino-6-chlorochromanoneH₂ (50 bar)Dioxane8096>20:199.1[7]

This table presents data from closely related substrates to provide a benchmark for expected results.

Self-Validating System: Analytical Protocols

To ensure the integrity of the results, the following analytical methods are essential:

  • Determining Diastereomeric Ratio (dr):

    • Method: ¹H NMR spectroscopy of the crude reaction mixture.

    • Rationale: The diastereomers will have distinct signals, particularly for the protons at C3 and C4. Integration of these unique signals allows for the direct calculation of the diastereomeric ratio.

  • Determining Enantiomeric Excess (ee):

    • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC).

    • Protocol:

      • Dissolve a small sample of the purified product in an appropriate solvent (e.g., HPLC-grade isopropanol/hexane mixture).

      • Inject the sample onto a chiral stationary phase column (e.g., Chiralpak IA, IB, IC).

      • Develop a separation method by varying the mobile phase composition (isocratic or gradient).

      • The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

      • Inject a sample of the racemic product (if available) to confirm the peak assignments.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents/solvents; Insufficient hydrogen source.Ensure all glassware is oven-dried and the reaction is under an inert atmosphere. Use freshly distilled, anhydrous solvents. Prepare the HCOOH/Et₃N mixture fresh. Increase catalyst loading slightly (e.g., to 1.0 mol%).
Low Diastereoselectivity Inefficient epimerization at C3; Incorrect hydrogen source/base ratio.Ensure the HCOOH/Et₃N ratio is correct (5:2 is crucial). A stronger base might be needed if epimerization is slow, but this can affect catalyst stability. Try a different solvent like acetonitrile.
Low Enantioselectivity Poorly matched catalyst/substrate; Racemization of the product.Confirm the chirality and purity of the TsDPEN ligand. Screen other chiral ligands if necessary. Ensure the workup is not too harsh (e.g., prolonged exposure to strong acid/base).
Reduction of Side-Chain Ketone Substrate is highly reactive; Over-reduction.Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature may improve chemoselectivity for the C4-ketone.

References

  • Ashley, E. R., et al. (2017). Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation of β-Chromanones by an Elimination-Induced Racemization Mechanism. ACS Catalysis. Available at: [Link]

  • Pascual-Escudero, B., et al. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

  • Pascual-Escudero, B., et al. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones... PubMed. Available at: [Link]

  • Ashley, E. R., et al. (2017). Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation of β-Chromanones... ACS Publications. Available at: [Link]

  • Pascual-Escudero, B., et al. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones... Organic Letters. Available at: [Link]

  • Martín-Heras, V., et al. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. PubMed. Available at: [Link]

  • Chen, M., et al. (2022). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. Journal of the American Chemical Society. Available at: [Link]

  • Zhao, D., et al. (2013). Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones... PubMed. Available at: [Link]

  • Xiong, D., et al. (2017). A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction... Chemical Communications. Available at: [Link]

  • Martín-Heras, V., et al. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. Available at: [Link]

  • Baratta, W., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Available at: [Link]

  • Zhang, Z. (2007). Organocatalytic Reduction. PRS Group Presentation. Available at: [Link]

  • Fronczek, F. R., et al. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Acta Crystallographica Section E. Available at: [Link]

  • Ahmed, M. (n.d.). The Claisen Condensation. University of Babylon Lecture Notes. Available at: [Link]

  • Li, Y., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science. Available at: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2008). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from: [Link]

  • Li, Y., et al. (2022). Asymmetric synthesis of chromanone lactones... ResearchGate. Available at: [Link]

  • Găină, A. M., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Lu, S., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Singh, V. K. (2001). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

  • University of Liverpool. (n.d.). Crossed Claisen Condensations. CHEM244 Lecture Notes. Available at: [Link]

  • Morales-Solís, J. C., et al. (2023). Organocatalysed C-2 and C-3 functionalisation of chromones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from: [Link]

  • Almasi, D., et al. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. Available at: [Link]

  • LibreTexts Chemistry. (2024). The Claisen Condensation Reaction. Retrieved from: [Link]

  • Google Patents. (2019). Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate. CN109456192B.
  • Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst... Retrieved from: [Link]

  • Zhang, S., et al. (2022). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from: [Link]

  • Ragavan, I., et al. (2020). Synthesis, spectroscopic characterization and molecular docking study... Chemical Physics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide in-depth technical guidance based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question: Why is my yield of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate consistently low?

Low yields in this synthesis, which is a variation of the Claisen condensation, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Answer:

Low or no yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to insufficient reaction time, suboptimal temperature, or an inappropriate choice of base. The Claisen condensation is an equilibrium process, and driving it towards the product side is key.[1][2]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. However, be cautious as excessive heat can promote side reactions.[3]

  • Suboptimal Base: The choice and amount of base are critical in a Claisen condensation.[4] The base must be strong enough to deprotonate the α-carbon of the ester, forming the enolate ion.[4][5]

    • Solution: Sodium ethoxide is a commonly used base for this type of reaction.[6] Ensure the base is fresh and has not been deactivated by exposure to moisture. Using a stoichiometric amount of the base is often necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium forward.[1] The use of stronger bases like sodium amide or sodium hydride can sometimes improve yields.[7]

  • Presence of Moisture: The Claisen condensation is sensitive to water. Any moisture in the reactants or solvent can hydrolyze the ester starting material and react with the base, reducing its effectiveness.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactants should also be dry.

  • Side Reactions: Several side reactions can compete with the desired Claisen condensation, leading to a lower yield of the target product.

    • Self-condensation of the starting ester: If the starting ester has α-hydrogens, it can react with itself.

    • Hydrolysis: As mentioned, water can lead to the hydrolysis of the ester.

    • Further reactions of the product: The product itself might be unstable under the reaction conditions and undergo further reactions.

Question: I am observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize their formation?

The presence of multiple spots on a TLC plate indicates the formation of impurities. Identifying these byproducts is the first step toward optimizing the reaction to favor the desired product.

Answer:

The formation of multiple products is a common issue in Claisen-type condensations. Here are the likely culprits and strategies to improve selectivity:

  • Unreacted Starting Materials: The most straightforward impurities are your starting materials, 6-chloro-4-oxochromanone and diethyl oxalate. Their presence indicates an incomplete reaction.

    • Solution: As discussed above, optimize reaction time, temperature, and base concentration to drive the reaction to completion.

  • Self-Condensation Products: If the starting chromanone has acidic protons on the C2 position, it could potentially undergo self-condensation.

    • Solution: Carefully control the addition of the base and the reaction temperature. A slower addition rate and lower temperatures can sometimes minimize self-condensation.

  • Products from Ring-Opening: The chromanone ring can be susceptible to opening under strongly basic conditions, leading to various phenolic byproducts.

    • Solution: Use the mildest effective base and the lowest possible reaction temperature to preserve the chromanone ring system.

  • Transesterification: If the alcohol used as a solvent does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of ester products.[1]

    • Solution: Ensure the alkoxide base corresponds to the ester's alcohol component (e.g., use sodium ethoxide with ethyl esters).

To minimize byproduct formation, a careful and systematic optimization of reaction parameters is essential. Design of Experiments (DoE) can be a powerful tool in this regard.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

What is the reaction mechanism for this synthesis?

This synthesis proceeds via a crossed Claisen condensation mechanism.

Answer:

The reaction is a crossed Claisen condensation between 6-chloro-4-oxochromanone and diethyl oxalate. The mechanism involves the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, removes a proton from the α-carbon (C3) of the 6-chloro-4-oxochromanone to form a resonance-stabilized enolate ion.[5][6]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[4] This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion (the leaving group) to form the β-keto ester product.[4]

  • Deprotonation of the Product: The resulting product is more acidic than the starting chromanone. The base present in the reaction mixture deprotonates the product, shifting the equilibrium towards the final product.[1]

  • Protonation: An acidic workup is required to protonate the enolate of the product and isolate the final Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

What are the critical reaction parameters to control for a successful synthesis?

Controlling key reaction parameters is vital for maximizing yield and purity.

Answer:

The following parameters are critical and should be carefully controlled:

ParameterImportanceRecommended Range/Condition
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.[3]Typically run at room temperature or with gentle heating. Optimization may be required.
Base Crucial for enolate formation. The choice and stoichiometry are important.[4]Sodium ethoxide is a standard choice. A full equivalent or a slight excess is often necessary.[1]
Solvent Should be anhydrous and inert to the reaction conditions.[4]Anhydrous ethanol is commonly used, especially when sodium ethoxide is the base.
Reaction Time Needs to be sufficient for the reaction to go to completion.Monitor by TLC or HPLC. Can range from a few hours to overnight.
Atmosphere The reaction should be protected from atmospheric moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
How can I effectively purify the final product?

Proper purification is essential to obtain Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate of high purity.

Answer:

A multi-step purification process is often necessary:

  • Work-up: After the reaction is complete, it is typically quenched with a weak acid to neutralize the excess base. The product is then extracted into an organic solvent.

  • Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities and salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reagents 6-chloro-4-oxochromanone + Diethyl oxalate base Base (e.g., NaOEt) in Anhydrous Solvent reagents->base 1. Add reagents reaction_mix Reaction Mixture (Stirring under Inert Atmosphere) base->reaction_mix 2. Monitor by TLC/HPLC quench Acidic Quench reaction_mix->quench 3. Reaction Complete extraction Extraction with Organic Solvent quench->extraction wash Wash with Water & Brine extraction->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography 4. Crude Product recrystallization Recrystallization (if applicable) chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yield issues.

G start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion optimize_time_temp Increase reaction time/temp check_completion->optimize_time_temp No check_base Is the base active and stoichiometric? check_completion->check_base Yes optimize_time_temp->check_base use_fresh_base Use fresh, anhydrous base Ensure 1 equivalent is used check_base->use_fresh_base No check_moisture Is the reaction anhydrous? check_base->check_moisture Yes use_fresh_base->check_moisture dry_reagents Use anhydrous solvents & dry glassware check_moisture->dry_reagents No check_byproducts Are there significant byproducts? check_moisture->check_byproducts Yes dry_reagents->check_byproducts optimize_conditions Optimize conditions to minimize side reactions check_byproducts->optimize_conditions Yes success Improved Yield check_byproducts->success No optimize_conditions->success

Caption: Troubleshooting flowchart for low yield.

References

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]

  • Grokipedia. Claisen condensation. Retrieved from [Link]

  • Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • Beilstein Journals. (2024, May 29). Domino reactions of chromones with activated carbonyl compounds. Retrieved from [Link]

  • ACS Publications. (2009, March 11). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Retrieved from [Link]

  • ACS Publications. (2024, January 9). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation | The Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown. The Claisen Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. CN109456192B - Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate.
  • PMC - NIH. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Retrieved from [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Unknown. Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Retrieved from [Link]

  • Unknown. Synthesis and pharmacological evaluation of (6-substituted 4-Oxo-4 H -chromene-3 yl) methyl N-substituted aminoacetates. Retrieved from [Link]

  • Taylor & Francis. (2022, March 16). Full article: Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Retrieved from [Link]

  • Asian Publication Corporation. (2023, March 30). Synthetic Routes and Biological Activities of Chromone Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Arkivoc. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Retrieved from [Link]

  • ResearchGate. 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2019, May 30). An Efficient Synthesis of 2-(6-chloro-2-oxo-2H-chromen-3-yl)- 1H-benzo[d]imidazole-6-Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Retrieved from [Link]

  • Protocols.io. (2026, January 18). Synthesis of WUSTL0717. Retrieved from [Link]

  • PubMed. Ethyl 2-[(2-oxo-2 H-chromen-6-yl)-oxy]acetate. Retrieved from [Link]

  • DergiPark. (2020, October 14). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl). Retrieved from [Link]

  • Springer. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Retrieved from [Link]

Sources

Optimization

resolving solubility issues of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate in aqueous media

Technical Support Center: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate A Guide to Resolving Aqueous Solubility Challenges for Researchers Welcome to the technical support center for Ethyl 2-(6-chloro-4-oxochroman-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

A Guide to Resolving Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to overcome these experimental hurdles effectively.

Section 1: Understanding the Solubility Challenge

This first section addresses the fundamental properties of the molecule and the nature of the solubility problem.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate and why is it poorly soluble in water?

A: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a complex organic molecule. Its poor aqueous solubility stems directly from its chemical structure:

  • Hydrophobic Core: The molecule is built on a chromanone ring system, which is inherently hydrophobic (water-repelling).

  • Chlorine Substituent: The presence of a chlorine atom further increases its lipophilicity ("fat-liking" nature).

  • Ester Group: The ethyl ester group also contributes to its low affinity for water.

Collectively, these features mean the molecule has a large, nonpolar surface area, making it difficult for water molecules to surround and dissolve it. Molecules with high molecular weight and a high degree of carbon branching tend to be less soluble.[1]

Q2: What are the common signs of solubility issues in my experiments?

A: You may be experiencing solubility problems if you observe:

  • Precipitation: The compound forming a solid (precipitate) when you add it to your aqueous buffer or cell culture media. This can happen immediately or over time.

  • Cloudiness or Turbidity: Your final solution appears milky, cloudy, or hazy instead of being perfectly clear.

  • Inconsistent Results: Poor solubility can lead to significant variability in your experimental data, as the actual concentration of the dissolved compound is unknown and inconsistent.[2]

Q3: Why is it critical to ensure my compound is fully dissolved?

A: Achieving a true solution is paramount for experimental integrity. If the compound is not fully dissolved, the concentration you believe you are testing is not the actual concentration interacting with your biological system. This can lead to:

  • Underestimation of Potency: You might incorrectly conclude that a compound is less active than it truly is.

  • Poor Reproducibility: Results will be difficult to reproduce both by you and other researchers.

  • Misleading Structure-Activity Relationships (SAR): In drug discovery, this can lead to the incorrect dismissal of a promising chemical series.

Section 2: Initial & Advanced Troubleshooting Strategies

This section provides a logical, stepwise approach to resolving solubility issues, from basic stock solution preparation to more advanced formulation techniques.

The First Step: Preparing a Concentrated Stock Solution

The universally recommended starting point is to dissolve your compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium.

Q4: Which organic solvent should I use for my stock solution?

A: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose. However, other options can be considered depending on your experimental constraints.

SolventAbbreviationKey CharacteristicsConsiderations for Cell-Based Assays
Dimethyl Sulfoxide DMSOStrong polar aprotic solvent. Excellent solubilizing power for most hydrophobic compounds.[3][4]Can be cytotoxic. Final concentration should generally be kept below 0.5%, and for sensitive cells, below 0.1%.[5][6]
Dimethyl Formamide DMFA good alternative to DMSO, particularly for compounds prone to oxidation.[6]Also carries cytotoxicity concerns similar to DMSO.
Ethanol EtOHA polar protic solvent that can be effective. Often used as a co-solvent.[][8]Can have biological effects on its own. Final concentration should be carefully controlled and matched in vehicle controls.
Polyethylene Glycol 300/400 PEG 300/400A viscous co-solvent often used in formulations for in vivo studies.[2][]Generally has lower toxicity than DMSO but can affect cell membranes at higher concentrations.

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

  • Weigh Compound: Accurately weigh a small amount of your compound (e.g., 2-5 mg) into a sterile microcentrifuge tube or glass vial.

  • Calculate Solvent Volume: Use a molarity calculator to determine the precise volume of DMSO needed to achieve your target concentration (e.g., 10 mM).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is slow to dissolve, brief sonication in a water bath can be applied.

  • Inspect for Clarity: Ensure the final solution is completely clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide: When Dilution Fails

A common failure point occurs when the organic stock solution is added to the aqueous buffer, causing the compound to precipitate. This indicates the compound's solubility limit in the final aqueous solution has been exceeded.[6] The following workflow and advanced techniques can resolve this.

Workflow for Troubleshooting Precipitation

G cluster_solutions Solutions cluster_details Method Details start Precipitation observed upon dilution? sol1 Decrease Final Concentration (Is a lower concentration acceptable?) start->sol1 Yes sol2 Increase Co-solvent Percentage (Is it compatible with the assay?) sol1->sol2 No end_node Problem Solved sol1->end_node Yes sol3 Use Surfactants (e.g., Tween® 80) sol2->sol3 No sol2->end_node Yes detail2 Co-solvents like PEG400 or ethanol can be added to the final aqueous buffer to increase solvating power. sol2->detail2 sol4 Use Cyclodextrins (e.g., HP-β-CD) sol3->sol4 No sol3->end_node Yes detail3 Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. sol3->detail3 sol4->end_node Yes detail4 Cyclodextrins form inclusion complexes, shielding the hydrophobic compound from water. sol4->detail4

Caption: A decision tree for troubleshooting compound precipitation.

Advanced Strategy A: Co-Solvent Systems

The Principle: Sometimes, the small amount of organic solvent carried over from the stock solution isn't enough. A co-solvent system involves adding a secondary, water-miscible solvent to your final aqueous buffer to increase its overall capacity to dissolve hydrophobic molecules.[][8][9] This works by reducing the polarity of the water, making the environment more favorable for your compound.[10]

Recommended Co-solvents: Ethanol, Propylene Glycol, PEG 400.[]

Protocol 2: Screening for Optimal Co-Solvent Concentration

  • Prepare several tubes of your aqueous buffer.

  • Add increasing percentages of a co-solvent (e.g., Ethanol) to each tube: 1%, 2%, 5%, 10% (v/v).

  • To each buffer/co-solvent mixture, add the same small volume of your compound's high-concentration DMSO stock solution to reach the desired final concentration.

  • Vortex each tube and visually inspect for precipitation or cloudiness.

  • The optimal condition is the lowest percentage of co-solvent that results in a completely clear solution.

  • Crucially , remember to run a parallel "vehicle control" in your experiment containing the same final concentration of DMSO and co-solvent, but without your compound.

Advanced Strategy B: Using Surfactants

The Principle: Surfactants (or detergents) are molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[11][12] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate your insoluble compound, while the hydrophilic heads face the water, effectively creating a water-soluble nanoparticle.[13][14]

Recommended Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Pluronic® F-68.[9]

Protocol: This follows the same screening principle as Protocol 2. Test a range of surfactant concentrations (e.g., 0.01%, 0.1%, 0.5% w/v) in your final buffer to find the minimum concentration that prevents precipitation.

Advanced Strategy C: Employing Cyclodextrins

The Principle: Cyclodextrins are ring-shaped molecules made of sugar units. They have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) inner cavity.[15][16] Your insoluble compound can fit into this central pocket, forming an "inclusion complex."[15][16][17] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its solubility.[15][17][18] This is a widely used and highly effective technique in pharmaceutical formulation.[16][17]

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and safety profiles compared to native β-cyclodextrin.[15]

G cluster_system Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (e.g., Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate) complex Soluble Inclusion Complex compound->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cyclodextrin->complex Forms Host

Caption: Mechanism of solubility enhancement by cyclodextrin.

Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v or ~72 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your compound (either as a powder or from a minimal volume of organic stock) directly to the HP-β-CD solution.

  • Complexation: Vortex or sonicate the mixture. The formation of the inclusion complex can take time. Allow the mixture to equilibrate, sometimes for several hours or overnight with stirring, to maximize complexation.

  • Filtration (Optional): To ensure you only have the soluble complex, you can filter the final solution through a 0.22 µm syringe filter to remove any undissolved material.

  • Dilution: This solubilized stock can now be diluted as needed into your final assay buffer.

Section 3: Summary & Best Practices

MethodPrincipleAdvantagesDisadvantages
Organic Stock (DMSO) High solvency powerSimple, fast, effective for creating concentrated stocks.[8]Potential for cytotoxicity; precipitation upon dilution.[5]
Co-Solvent System Reduces bulk solvent polarityEasy to implement; can be effective at low percentages.[8][9]May have its own biological effects; not always sufficient for very insoluble compounds.
Surfactants Micellar encapsulationHigh solubilizing capacity.[11][13]Can interfere with some assays (e.g., protein binding); potential for cell lysis at high concentrations.
Cyclodextrins Inclusion complexationHighly effective, biocompatible, and widely used in pharmaceuticals.[15][16][17]Can be more expensive; complexation may require optimization (time, temperature).

Best Practices Checklist:

  • Always use a vehicle control: Your control group should receive the exact same final concentration of all solvents (DMSO, co-solvents, etc.) as your test group.

  • Perform visual checks: Always inspect your final solutions for clarity under a good light source.

  • Start with the simplest method: Begin with a DMSO stock and only move to more complex formulations if necessary.

  • Consider your downstream assay: Ensure that your chosen solubilization method (and the excipients used) will not interfere with your experimental endpoint. For example, surfactants can disrupt cell membranes, and high concentrations of organic solvents can denature proteins.[3][6]

By systematically applying these principles and protocols, you can overcome the solubility challenges presented by Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate and generate reliable, reproducible data in your research.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Al-Ghazali, M., & Al-Majdi, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. IntechOpen.
  • Goyal, A., & Singh, A. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry.
  • Kumar, S., & Singh, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Sari, Y., & Harahap, Y. (2021).
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Ali, A., Ali, J., & Baboota, S. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Shah, S., & Maddineni, S. (2017).
  • Crini, G., & Fourmentin, S. (2025, July 20).
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Polshettiwar, S. (2025, September 8). Why Surfactants Matter in Dissolution Testing EduDose Simplified. YouTube.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Kumar, A., Sahoo, S. K., Padhee, K., & Kochar, P. S. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • BOC Sciences. (n.d.).
  • PFormulate. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BenchChem. (n.d.). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
  • Sigma-Aldrich. (n.d.).
  • Chemical Synthesis Database. (2025, May 20). ethyl (2-oxo-3,4-dihydro-2H-chromen-4-yl)
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • RSC Publishing. (2021, June 16).
  • SynQuest Labs. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(2-oxo-2H-chromen-6-yl)
  • PubMed. (2024, May 31). Ethyl 2-[(2-oxo-2 H-chromen-6-yl)
  • European Medicines Agency. (2010, May 31).
  • MDPI. (2026, March 23).
  • ResearchGate. (2015, February 25).
  • CORE. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate via Column Chromatography

Welcome to the technical support center for the purification of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the column chromatography of this chromanone derivative. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your compound.

Introduction to the Purification Challenge

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a moderately polar compound, and its purification via column chromatography can be influenced by several factors, including the choice of stationary phase, solvent system, and the inherent stability of the molecule. This guide provides a systematic approach to optimizing the purification process, from initial analysis to troubleshooting common issues.

Recommended Column Chromatography Protocol

This protocol serves as a validated starting point for the purification of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

Materials and Reagents
  • Stationary Phase: Silica gel (particle size 40-63 µm) is a standard choice.

  • Solvents: HPLC-grade ethyl acetate and hexanes (or heptane).

  • TLC: Silica gel 60 F254 plates.

  • Visualization: UV lamp (254 nm) and a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).[1]

Step-by-Step Experimental Workflow
  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[2]

    • Visualize the spots under a UV lamp and/or with a stain to identify the product and impurities.

  • Column Preparation (Dry Packing Method):

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Carefully pour the dry silica gel into the column.[3]

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to the solution and evaporate the solvent to obtain a free-flowing powder.[3]

    • Carefully add the powdered sample to the top of the column.

  • Elution and Fraction Collection:

    • Start with a low-polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).[4] This can improve separation between closely eluting compounds.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Poor Separation of the Product from Impurities

Question: My TLC analysis shows the product and a major impurity have very similar Rf values, leading to co-elution during column chromatography. How can I improve the separation?

Answer: This is a common challenge when dealing with structurally similar impurities. Here’s a systematic approach to enhance resolution:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Experiment with small increments of the polar solvent (e.g., 1-2% changes in ethyl acetate concentration) in your eluent.[5]

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity, such as dichloromethane or toluene, can alter the selectivity of the separation.

  • Adjust the Flow Rate: A slower flow rate can increase the equilibration time between the stationary and mobile phases, often leading to better separation.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a change in the stationary phase may be necessary.

    • Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica gel, alumina can be a good alternative.[2]

    • Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can provide a different separation mechanism.[6][7]

Issue 2: Product Degradation on the Column

Question: I'm observing new spots on my TLC after column chromatography that were not present in the crude mixture, and my yield is significantly lower than expected. I suspect the product is degrading on the silica gel. What should I do?

Answer: Chromanones can be sensitive to the acidic nature of standard silica gel.[2][8] The silanol groups on the silica surface can act as an acid catalyst, leading to degradation.

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Pre-washing the silica gel with a solvent system containing a small amount of triethylamine (0.1-1%) can neutralize the acidic sites.[2] Always perform a preliminary TLC with the modified eluent to ensure it doesn't negatively impact the separation.

    • Commercially Deactivated Silica: Alternatively, you can purchase pre-deactivated (neutral) silica gel.

  • Use an Alternative Stationary Phase: As mentioned previously, neutral alumina or Florisil can be less harsh alternatives for acid-sensitive compounds.[2]

  • Minimize Contact Time: A faster elution (flash chromatography) can reduce the time the compound spends on the acidic stationary phase, thereby minimizing degradation.

Issue 3: Low or No Recovery of the Product

Question: I've run my column, but I'm unable to recover a significant amount of my product. Where could it have gone?

Answer: Low recovery can be due to several factors, from irreversible adsorption to improper elution.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on silica gel.

    • Increase Eluent Polarity: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to elute strongly bound compounds.

    • Use a More Polar Stationary Phase: For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) might be a more suitable technique.[6]

  • Incorrect Fraction Collection: Ensure you are monitoring all fractions by TLC. The compound may have eluted earlier or later than expected.

  • Product Volatility: While less likely for this specific compound, ensure that the product is not being lost during solvent evaporation under high vacuum or elevated temperatures.

Data Summary and Visualization

Table 1: Recommended Solvent Systems for TLC and Column Chromatography
ApplicationSolvent System (Ethyl Acetate in Hexanes)Expected Rf of ProductNotes
TLC Analysis 10-40%0.2 - 0.4The optimal ratio will depend on the specific impurities present.
Column Elution Gradient: 5% to 30%N/AA gradual increase in polarity generally yields better separation than isocratic (constant) elution.[4]
Diagram 1: Troubleshooting Workflow for Poor Separation

Caption: Troubleshooting logic for poor chromatographic separation.

Diagram 2: Workflow for Suspected On-Column Degradation

Caption: Decision workflow when product degradation is suspected.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chromone Glycosides.
  • Benchchem. (2025). Nemorosone decomposition during silica gel chromatography.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015).
  • MDPI. (2025). Unveiling phytochemicals in P. guajava leaves: Thin layer chromatography (TLC)
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ResearchGate. (2022). OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Waters Blog. (2025).

Sources

Optimization

preventing thermal degradation of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate during storage

A Guide for Researchers on Preventing Thermal Degradation During Storage Welcome to the technical support center for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Preventing Thermal Degradation During Storage

Welcome to the technical support center for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and maintain the quality of your compound effectively.

Section 1: Understanding Compound Stability (FAQs)

This section addresses the fundamental chemical properties of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate that make it susceptible to degradation.

Q1: What is Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, and which parts of its structure are most vulnerable to degradation?

Answer: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a complex organic molecule featuring several functional groups that contribute to its reactivity and potential instability. Understanding these groups is key to preventing degradation.

  • Chromanone Core: The chromone (or in this case, the saturated chromanone) skeleton is a common heterocyclic motif in pharmacologically active compounds.[1][2][3] The electron-rich aromatic ring and the pyrone ring can be susceptible to oxidation.

  • α,β-Dicarbonyl System (α-Keto Ester and β-Keto Ester functionality): The side chain attached at the 3-position is the most reactive part of the molecule. This system is essentially both an α-keto ester and a β-keto ester, making it highly susceptible to several degradation pathways.

    • β-Keto Ester Moiety: This structure is known to be thermally labile and can readily undergo decarboxylation (loss of CO2) under heat or acidic/basic conditions.[4][5]

    • α-Keto Ester Moiety: The ester group is prone to hydrolysis, a reaction catalyzed by the presence of water, which can be accelerated by acidic or basic conditions.[6][7] The adjacent keto group makes the ester carbonyl even more electrophilic and thus more susceptible to nucleophilic attack by water.[6]

Q2: What are the primary chemical pathways for the thermal degradation of this compound?

Answer: The primary degradation pathways are driven by heat, moisture, oxygen, and light.

  • Hydrolysis: The ethyl ester is susceptible to cleavage when exposed to moisture, yielding the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by trace amounts of acid or base and is accelerated by heat.[6][7]

  • Decarboxylation: A classic reaction for β-keto esters, where the molecule loses the ethyl carboxylate group as carbon dioxide and ethyl formate upon heating, leading to a simplified chromanone derivative. This is often a major pathway for thermal degradation.[4][5]

  • Oxidation: The chromanone ring and the enol form of the β-dicarbonyl system can be sensitive to atmospheric oxygen, leading to the formation of various oxidative degradation products.[8][9] This process can be accelerated by heat and light.

  • Photodegradation: Chromone derivatives can be light-sensitive.[10] Exposure to UV or even ambient light over prolonged periods can provide the energy needed to initiate degradation reactions.

Below is a diagram illustrating the most probable degradation pathways.

Main Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Hydrolysis Hydrolysis (Moisture, Heat) Main->Hydrolysis H₂O Decarboxylation Decarboxylation (Heat) Main->Decarboxylation Δ Oxidation Oxidation (Oxygen, Light, Heat) Main->Oxidation O₂ / hν Prod_Acid Resulting Carboxylic Acid + Ethanol Hydrolysis->Prod_Acid Prod_Decarb Decarboxylated Chromanone Derivative Decarboxylation->Prod_Decarb Prod_Oxid Oxidized Byproducts (e.g., Ring-Opened Products) Oxidation->Prod_Oxid Start Purity Decrease Detected CheckTemp Step 1: Verify Temperature Is it consistently ≤ -20°C? Start->CheckTemp CheckMoisture Step 2: Assess Moisture Exposure Was the container opened at room temp? Is the cap seal tight? CheckTemp->CheckMoisture Yes Solution Implement Optimal Storage Protocol (Aliquot, Inert Gas, Seal, Protect from Light) CheckTemp->Solution No (Correct Freezer) CheckAtmosphere Step 3: Evaluate Headspace Is the vial nearly empty? Was the sample aliquoted under air? CheckMoisture->CheckAtmosphere Yes CheckMoisture->Solution No (Improve Handling) CheckLight Step 4: Check Light Exposure Is the vial amber or wrapped in foil? CheckAtmosphere->CheckLight Yes CheckAtmosphere->Solution No (Improve Aliquoting) CheckLight->Solution Yes (Implement Protocol) CheckLight->Solution No (Protect from Light)

Caption: Troubleshooting workflow for compound degradation.

Detailed Protocol: Optimal Long-Term Storage

This protocol is designed to mitigate all major degradation pathways.

Objective: To prepare and store Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate for long-term use while minimizing degradation.

Materials:

  • Stock vial of the compound

  • Appropriately sized, clean, and dry amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Spatula

  • Analytical balance

  • Parafilm or other sealing tape

  • Labels

Procedure:

  • Equilibration: Allow the main stock container of the compound to warm to ambient temperature for at least 1-2 hours before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid. [11]2. Aliquoting: In a low-humidity environment (e.g., a glove box or a bench with flowing inert gas), weigh the desired amount of the compound into smaller, pre-labeled amber vials. Prepare multiple aliquots for single-use experiments to avoid repeated warming and cooling of the main stock.

  • Inerting: Gently flush the headspace of each new aliquot vial with a stream of inert gas (Argon or Nitrogen) for 10-15 seconds. This displaces oxygen and moisture. [9]4. Sealing: Immediately and tightly cap each vial. For an extra layer of protection against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed, inerted aliquots in a freezer at -20°C or below . [12][13]The use of an ultra-low freezer (-80°C) is recommended for very long-term storage (over 6 months).

  • Record Keeping: Maintain a detailed log of when the aliquots were made and their intended use.

Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature ≤ -20°C (Recommended)Slows the rate of all chemical reactions, including hydrolysis and decarboxylation. [11][12]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen. [9]
Moisture ExcludePrevents hydrolysis of the ethyl ester group. Store in tightly sealed containers. [14][15]
Light Protect from LightUse amber vials or wrap clear vials in aluminum foil to prevent photodegradation. [10][15]
Container Glass with PTFE-lined capEnsures an inert storage surface and a tight seal to prevent moisture and air exchange.

Section 3: Analytical Methods for Detecting Degradation

Regularly assessing the purity of your compound is a cornerstone of good scientific practice.

Q4: How can I quantitatively assess the stability of my sample and identify potential degradants?

Answer: A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for degradant identification is the gold standard. [16]Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for checking purity against a reference standard. [17][18]

Protocol: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of the compound and detect the presence of degradation products over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength where the chromanone core absorbs (e.g., 254 nm or 320 nm).

  • Sample Preparation: Prepare a stock solution in Acetonitrile or DMSO at 1 mg/mL. Dilute with the initial mobile phase composition for injection.

Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks. The appearance of new, earlier-eluting (more polar) peaks may indicate hydrolysis, while other new peaks could signify different degradation products.

Identifying Degradants with LC-MS

By running the same HPLC method on an LC-MS system, you can obtain the mass-to-charge ratio (m/z) of the degradation products. This provides crucial clues to their identity.

Potential Degradation PathwayExpected Mass ChangeNotes
Hydrolysis -28 Da (Loss of C₂H₄)Loss of the ethyl group (-C₂H₅) and addition of a proton (+H).
Decarboxylation -72 Da (Loss of C₃H₄O₂)Complete loss of the ethyl 2-oxoacetate group.
Oxidation +16 Da (Addition of Oxygen)Can occur on the aromatic ring or other positions, forming a hydroxyl group.

Section 4: Advanced FAQs

Q5: I suspect my solvent is causing degradation during sample preparation for analysis. What should I do?

Answer: This is a valid concern. Protic solvents (like methanol or ethanol) can participate in transesterification reactions, especially if the sample is left in solution for extended periods. [4]Always use high-purity, anhydrous aprotic solvents like Acetonitrile, THF, or Dichloromethane for sample preparation whenever possible. Prepare samples immediately before analysis and do not store them in solution.

Q6: Can I re-purify a partially degraded sample?

Answer: Re-purification is possible but can be challenging. Flash column chromatography on silica gel is the most common method. [19]However, it is often more practical and scientifically sound to discard the degraded material and use a fresh, high-purity aliquot to ensure the reliability and reproducibility of your experimental results.

References
  • EMA. (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. European Medicines Agency. [Link]

  • Domenici, V., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Molecules. [Link]

  • Wang, Y., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI. [Link]

  • Kaur, R., et al. (2021). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. [Link]

  • Su, X., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Communications Biology. [Link]

  • Bîcu, E., et al. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. [Link]

  • Pashley, S. L., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • Bizzarro, V., et al. (2021). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Molecules. [Link]

  • Gál, G. T., et al. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Acta Crystallographica Section E. [Link]

  • Lu, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]

  • Bîcu, E., et al. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. [Link]

  • Gęca, M., & Grynkiewicz, G. (2009). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation. Polish Journal of Environmental Studies.
  • Organic Chemistry Portal. (2020). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Tempk. (2025). Pharmaceutical Cold Chain Logistics – How to Safeguard Sensitive Drugs in 2025. [Link]

  • Giaganini, G., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. ResearchGate. [Link]

  • Wang, P., et al. (2022). New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. RSC Advances. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

  • Gál, G. T., et al. (2024). Ethyl 2-[(2-oxo-2 H-chromen-6-yl)-oxy]acetate. PubMed. [Link]

  • Singh, B., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. [Link]

  • Giaganini, G., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Kumar, A., et al. (2023). Advanced oxidation processes for pesticide degradation: a comprehensive review on the role of nano zero-valent metals and persulfate activation. Environmental Science: Nano. [Link]

  • Organic Chemistry Portal. (2008). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Alferiev, I. S., et al. (2013). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. Acta Biomaterialia. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Chromones and Flavones. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Rajasekaran, S., et al. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives.
  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. [Link]

  • Xie, J., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]

  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. WHO Technical Report Series. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges, particularly steric hindrance, associated with this sterically demanding chromanone derivative. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition to the C-3 keto group is sluggish or failing. What is the likely cause?

A1: The primary challenge in reactions involving Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is significant steric hindrance around the C-3 position. The bulky ethyl 2-oxoacetate group, coupled with the rigid chromanone scaffold, impedes the approach of nucleophiles to the electrophilic carbonyl centers. This steric congestion raises the activation energy of the reaction, often leading to slow or incomplete conversion under standard conditions.

Q2: I am observing significant amounts of starting material even after prolonged reaction times. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue. Besides extending the reaction time, which should be done cautiously to avoid decomposition, consider increasing the reaction temperature.[1][2] For thermally sensitive substrates, a modest temperature increase can be beneficial. Additionally, ensure your reagents and solvents are anhydrous, as moisture can quench many reagents and catalysts.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2][3]

Q3: Are there specific catalysts that can help overcome the steric barrier?

A3: Yes, catalyst choice is critical. For sterically hindered substrates, consider using less bulky catalysts.[2] Lewis acids can be particularly effective in activating the carbonyl group, making it more susceptible to nucleophilic attack. Organocatalysis, especially with chiral catalysts, has also shown promise in the functionalization of chromones, often proceeding under mild conditions with high stereocontrol.[4]

Q4: I'm seeing multiple side products. What are the likely side reactions?

A4: Side product formation is a common challenge.[2][3] With a β-keto ester like this, potential side reactions include enolization leading to undesired reactivity at the α-carbon, or reactions at the ester carbonyl. Under harsh basic conditions, retro-Claisen condensation could also be a concern. If the reaction conditions are not carefully controlled, decomposition of the starting material or product can also occur, especially at elevated temperatures.[1]

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides detailed strategies to address the challenges posed by the sterically encumbered C-3 position of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

Issue 1: Low or No Reactivity in Nucleophilic Additions

Root Cause Analysis: The steric bulk of the C-3 substituent and the adjacent chromanone ring restricts access to the electrophilic ketone. The nucleophile's size also plays a significant role; bulkier nucleophiles will face a greater steric challenge.[5]

dot

Caption: Troubleshooting workflow for low reactivity.

Solutions & Protocols:

  • Optimization of Reaction Conditions:

    • Temperature: Systematically increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition by TLC. For some reactions, microwave irradiation can be effective in overcoming high activation barriers.[6]

    • Solvent: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or DMSO can enhance the rate of certain nucleophilic reactions.

    • Concentration: Increasing the concentration of the nucleophile can shift the equilibrium towards the product. However, be mindful of potential side reactions at higher concentrations.

  • Selection of Nucleophiles and Reagents:

    • Less Hindered Nucleophiles: Whenever possible, opt for smaller, less sterically demanding nucleophiles. For example, using methylmagnesium bromide instead of tert-butylmagnesium bromide.

    • Organometallic Reagents: Highly reactive organometallic reagents, such as organolithiums or Grignard reagents, may have sufficient reactivity to overcome the steric barrier.

  • Catalytic Approaches:

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) can coordinate to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by even weak nucleophiles.

    Experimental Protocol: Lewis Acid-Mediated Nucleophilic Addition

    • To a solution of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

    • Add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C.

    • Stir the mixture for 15-30 minutes at -78 °C.

    • Slowly add the nucleophile (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Competing Reactions and Side Product Formation

Root Cause Analysis: The presence of multiple reactive sites (two carbonyls and an enolizable proton) can lead to a lack of chemoselectivity. Reaction conditions, such as temperature and the nature of the base or acid used, can significantly influence the reaction pathway.[7]

dot

Caption: Potential reaction pathways and side products.

Solutions & Protocols:

  • Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically controlled product over kinetically favored side products.[2]

  • Choice of Base/Acid:

    • For reactions requiring a base, use a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) to promote deprotonation at the less hindered α-carbon if that is the desired pathway, or avoid strong bases altogether if C-3 ketone reactivity is the goal.

    • The use of a proton sponge as a sterically hindered, non-nucleophilic base can also be beneficial in certain organocatalytic reactions.[4]

  • Protecting Group Strategy: If one of the carbonyl groups is interfering, consider a protecting group strategy. However, this adds steps to the synthesis and should be considered when other optimization strategies fail.

  • Chemoselective Reagents: Employ reagents known for their chemoselectivity. For example, in reductions, sodium borohydride is less reactive and more selective for ketones over esters compared to lithium aluminum hydride.

Data Summary: Impact of Reaction Conditions on Selectivity

ParameterCondition A (Standard)Condition B (Optimized for Ketone Addition)Condition C (Optimized for Enolization)
Temperature Room Temperature-78 °C to 0 °C-78 °C
Base NaHNone (Lewis Acid)LDA
Solvent THFDCMAnhydrous THF
Observed Outcome Mixture of productsPredominantly ketone addition productPredominantly enolate-derived product

Concluding Remarks

Working with sterically demanding molecules like Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate requires a systematic and informed approach to experimental design. By carefully considering the principles of steric hindrance and electronic effects, and by methodically optimizing reaction conditions, researchers can successfully navigate the synthetic challenges this versatile building block presents. This guide serves as a starting point, and we encourage you to consult the cited literature for a deeper understanding of the underlying chemical principles.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
  • BenchChem. (2025). Optimization of reaction conditions for chromone synthesis.
  • Royal Society of Chemistry. (2025).
  • BenchChem. (2025). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis.
  • Jung, D., et al. (2018). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
  • Master Organic Chemistry. (2011).
  • Organic & Biomolecular Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement.

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Welcome to the dedicated technical support guide for the crystallization of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This resource is designed for researchers, chemists, and pharmaceutical development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this specific chromanone derivative. As a molecule with multiple functional groups, including an ester, a ketone, and a chlorinated aromatic ring, its crystallization behavior can be nuanced. This guide provides field-proven insights and systematic protocols to enhance crystal quality, yield, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

Q1: I'm starting a new batch. Which solvents should I consider for initial crystallization trials?

A1: Solvent selection is the most critical first step in developing a crystallization protocol.[1] The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] For a molecule like Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, a good starting point is to screen a range of solvents with varying polarities.

  • Protic Solvents: Ethanol, isopropanol, and methanol are often effective for compounds with hydrogen bond acceptors like ketones and esters. Based on crystallization of similar chromone derivatives, ethanol is a strong candidate.[3][4]

  • Aprotic Polar Solvents: Ethyl acetate, acetone, and acetonitrile can be excellent choices. Ethyl acetate is frequently used for related structures and is a good balance of polarity and volatility.[5]

  • Non-Polar Solvents: Heptane or hexane are unlikely to be good single solvents but are invaluable as "anti-solvents" in solvent-pair systems.[6]

Expert Insight: Begin by testing solubility in small volumes (~0.5 mL) of these solvents at room temperature and then at their boiling points. A promising solvent will fully dissolve the compound when hot but show significant precipitation upon cooling.

Q2: My compound separated as a viscous liquid instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound.[7] Instead of nucleating to form crystals, the compound separates as a liquid phase. This is a common issue for complex organic molecules.

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to supersaturation at too high a temperature. Solution: Re-heat the mixture to re-dissolve the oil and add more solvent (10-20% additional volume) to decrease the concentration.[8]

  • Rapid Cooling: Cooling the solution too quickly can shock the system into the labile supersaturation zone, favoring oil formation over ordered crystal growth.[1] Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or paper towels, or let it cool in a warm oil bath that is slowly cooling to room temperature.[9]

  • Inappropriate Solvent: The chosen solvent may be too good, meaning the compound remains highly soluble even at lower temperatures. Solution: Switch to a solvent in which the compound is less soluble, or introduce an anti-solvent (see Section 3) to gradually reduce solubility.

Q3: After cooling, my solution is clear and no crystals have formed. What are the next steps?

A3: A lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[8]

    • Seed Crystals: If you have a small amount of solid material from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth.[8]

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of solvent to evaporate slowly by covering the flask with perforated parafilm. This will gradually increase the solute concentration.[10]

    • Cool to Lower Temperatures: If the solution is at room temperature, place it in an ice bath (0 °C) or a freezer to further decrease solubility. Do this only after attempting to induce nucleation at room temperature to avoid rapid precipitation.[11]

Q4: I managed to get crystals, but my recovery yield is less than 50%. How can I improve this?

A4: A low yield is typically due to either using an excessive amount of solvent or premature isolation of the crystals.[8]

Strategies for Yield Improvement:

  • Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.

  • Maximize Cooling: After initial crystal formation at room temperature, cool the flask in an ice-water bath for at least an hour to maximize the precipitation of the compound from the mother liquor.

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by placing a drop on a watch glass and letting it evaporate. If a significant solid residue remains, further cooling or partial solvent evaporation of the mother liquor may yield a second crop of crystals. Note that second-crop crystals may be less pure.

Section 2: In-Depth Troubleshooting Guides
Guide 1: The Critical Impact of Impurities

Impurities are a primary inhibitor of successful crystallization. Even small amounts can interfere with crystal lattice formation, alter crystal morphology, or completely prevent crystallization. Structurally related impurities, in particular, can become incorporated into the crystal lattice, compromising purity.[12][13]

Q: My crude product looks clean on TLC, but it refuses to crystallize properly. Could impurities still be the cause?

A: Absolutely. TLC is a good but not infallible guide to purity. Baseline impurities or those with similar Rf values to your product can be present. These can significantly impact crystallization by disrupting the molecular packing required for nucleation and growth.[14]

Workflow for Addressing Impurity-Related Issues

start Crystallization Fails (Oiling Out, No Crystals) pre_purify Pre-Purification Step Required start->pre_purify Assume impurities are present charcoal Treat with Activated Charcoal (Removes colored, non-polar impurities) pre_purify->charcoal If solution is colored wash Perform Liquid-Liquid Extraction (Removes acidic/basic impurities) pre_purify->wash If starting materials were acidic/basic pre_triage pre_purify->pre_triage If impurities are structurally similar sub_point1 charcoal->sub_point1 wash->sub_point1 chrom Run Flash Column Chromatography (Separates structurally similar impurities) chrom->sub_point1 recryst Attempt Crystallization Again end High-Purity Crystals Obtained recryst->end pre_triage->chrom sub_point1->recryst

Caption: Troubleshooting workflow for impurity-related crystallization problems.

Protocol: Pre-Crystallization Purification with Activated Charcoal This protocol is effective for removing large, non-polar, often colored impurities.

  • Dissolve the crude Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate in a suitable amount of a hot solvent (e.g., ethanol).

  • Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Keep the solution hot and swirl for 2-5 minutes.

  • Perform a hot filtration through a fluted filter paper or a small plug of celite in a pipette to remove the charcoal.

  • Proceed with the cooling crystallization as planned.[11]

Guide 2: Understanding and Screening for Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[15] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is critically important in the pharmaceutical industry.[16][17] Your compound may be crystallizing as a less stable, "metastable" polymorph that is difficult to handle.

Q: I've obtained two different-looking solids (e.g., needles and plates) from what should be the same compound. Is this polymorphism?

A: It is highly likely. Different crystal habits (needles, plates, prisms) are often the first visual indication of polymorphism. This can be triggered by subtle changes in crystallization conditions like the solvent used, the cooling rate, or the presence of specific impurities.[18][19] Confirmation requires analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or single-crystal X-ray diffraction.

Systematic Polymorph Screen Strategy: A polymorph screen involves crystallizing the compound under a wide variety of conditions to deliberately try and produce different forms.

  • Solvent Variation: Crystallize the compound from a diverse set of solvents (see table below). Solvents can form different hydrogen bonds or have different steric effects that favor one crystal packing arrangement over another.

  • Supersaturation Rate: Vary the rate at which supersaturation is achieved. Compare slow evaporation, slow cooling, and rapid anti-solvent addition.

  • Temperature Variation: Compare crystals formed at 4 °C vs. those formed at room temperature.

SolventBoiling Point (°C)Polarity Index (Snyder)Solvent Type
n-Heptane980.1Non-polar
Toluene1112.4Aromatic
Dichloromethane403.1Halogenated
Ethyl Acetate774.4Ester
Isopropanol823.9Protic Alcohol
Acetonitrile825.8Polar Aprotic
Ethanol784.3Protic Alcohol
Methanol655.1Protic Alcohol
Section 3: Advanced Crystallization Protocols

If standard cooling crystallization fails, more advanced methods can provide the control needed to produce high-quality crystals.

Protocol 1: Anti-Solvent Crystallization (Vapor Diffusion)

This technique is excellent for generating high-quality single crystals when you only have a small amount of material. It works by slowly introducing a poor solvent (anti-solvent) into a solution of your compound in a good solvent.[20]

cluster_0 Vapor Diffusion Setup a Sealed Outer Vial/Beaker b Inner Vial c Solution of Compound in a 'Good' Solvent (e.g., Dichloromethane) d Anti-Solvent Pool (e.g., Heptane) d->c e Anti-Solvent Vapor e->c f Slow Diffusion f->c

Caption: Diagram of a vapor diffusion anti-solvent crystallization setup.

Step-by-Step Methodology:

  • Dissolve your compound (e.g., 5-10 mg) in a minimal amount of a "good," volatile solvent (e.g., dichloromethane) in a small, open vial.

  • Place this inner vial inside a larger beaker or jar.

  • Add a larger volume of a volatile "anti-solvent" (e.g., pentane or heptane) to the outer beaker, ensuring the level is below the top of the inner vial.

  • Seal the outer beaker tightly.

  • Over several hours to days, the anti-solvent vapor will slowly diffuse into the solution in the inner vial.[11] This gradually decreases the solubility of your compound, promoting slow and orderly crystal growth.

Protocol 2: Cooling Crystallization with Thermal Cycling

For compounds that produce small, poorly-formed crystals, thermal cycling can significantly improve crystal size and quality. The process involves repeatedly dissolving and re-crystallizing the finest particles to encourage growth on the larger, more stable crystals.[21]

Step-by-Step Methodology:

  • Perform a standard cooling crystallization. Once a slurry of small crystals has formed, place the flask in a heating bath.

  • Slowly heat the slurry until approximately 10-20% of the solid material has re-dissolved. This process, known as Ostwald ripening, dissolves the smallest, most energetic crystals first.

  • Slowly cool the solution again to allow the dissolved material to crystallize onto the surfaces of the remaining larger crystals.

  • Repeat this heating/cooling cycle 2-3 times.

  • Finally, cool the solution to 0-5 °C to maximize yield before filtering.

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1364. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Okamoto, M., et al. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of the Japan Petroleum Institute, 51(4), 221-232. [Link]

  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. [Link]

  • Svärd, M., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(7), 3928-3937. [Link]

  • Acevedo, D., et al. (2017). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]

  • Google Patents. (n.d.).
  • UCL. (n.d.). Guide for crystallization. [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Black, S. N., et al. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 13(6), 1257-1262. [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. [Link]

  • Nare, A. R., et al. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 6(1), 1-5. [Link]

  • Google Patents. (n.d.).
  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 68(Pt 7), o1837. [Link]

  • Kumar, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society, 99(9), 100659. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Zeller, M., et al. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Acta Crystallographica Section E, 80(Pt 6), 633-637. [Link]

  • Gaikwad, V.S., et al. (2026). Synthesis, Characterization & Applications of Chalcone and Chromone Derivative. International Journal of Engineering Research & Science & Technology, 22(1(S)). [Link]

  • Matsuoka, M., et al. (2005). Strategy for control of crystallization of polymorphs. CrystEngComm, 7, 357-365. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Goud, N. R., et al. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications. [Link]

  • Desiraju, G. R. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 629-637. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate with non-chlorinated chromanones

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the structural and functional divergence between halogenated and non-halogenated chromanone derivatives. E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the structural and functional divergence between halogenated and non-halogenated chromanone derivatives.

Executive Summary & Structural Context

Chromanones (4-oxochromans) are privileged heterocyclic scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents [1]. When functionalizing the C-3 position of the chromanone ring—such as in the synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate and its non-chlorinated analog, Ethyl 2-(4-oxochroman-3-yl)-2-oxoacetate —the presence of a halogen at the C-6 position fundamentally alters the molecule's physicochemical profile and chemical reactivity.

The C-6 chlorine atom exerts a strong inductive electron-withdrawing effect (-I) that dominates its weak resonance-donating effect (+M). This electronic modulation propagates through the aromatic system, increasing the electrophilicity of the C-4 carbonyl and subtly enhancing the acidity of the C-3 proton. Furthermore, the steric bulk of the chlorine atom and its high lipophilicity introduce new pharmacokinetic dynamics, such as metabolic blocking and halogen bonding, which are absent in the non-chlorinated baseline [2].

Physicochemical & Pharmacokinetic Profiling

To objectively compare these two scaffolds, we must evaluate their baseline physicochemical properties. The introduction of the 6-chloro substituent provides distinct advantages in drug design, particularly concerning metabolic stability and target affinity.

Table 1: Comparative Physicochemical and Reactivity Profile

Property / ParameterEthyl 2-(4-oxochroman-3-yl)-2-oxoacetate (Non-Chlorinated)Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (Chlorinated)
Molecular Weight 262.26 g/mol 296.70 g/mol
Calculated LogP (cLogP) ~2.1~2.8 (Enhanced lipophilicity)
C-4 Carbonyl Electrophilicity BaselineIncreased (due to -I effect of Chlorine)
Metabolic Stability Low at C-6 (Susceptible to CYP450 aromatic hydroxylation)High (C-6 position sterically and electronically blocked)
Target Binding Potential Standard hydrogen/hydrophobic bondingEnhanced via Sigma-Hole interactions (Halogen bonding)
Enolization Potential (C-3) ModerateHigh (Stabilized enolate via electron withdrawal)

Chemical Reactivity & Synthetic Utility

The reactivity of the chromanone core is highly sensitive to aromatic substitution. In cascade radical cyclizations and asymmetric intramolecular Stetter reactions, electron-deficient substituted aryl groups (like the 6-chloro derivative) exhibit higher reactivity and greater stereocontrol than their electron-rich or unsubstituted counterparts [3].

For instance, in N-heterocyclic carbene (NHC)-catalyzed enantioselective transformations, the 6-chloro substituent stabilizes the transition state during the nucleophilic attack of the Breslow intermediate onto the Michael acceptor. This results in higher yields and enantiomeric excesses (ee) compared to non-chlorinated substrates [4].

Logic C6 C-6 Chlorine Substitution Elec Electronic Effects (-I > +M) C6->Elec Steric Steric Bulk & Lipophilicity C6->Steric Metab Metabolic Blocking C6->Metab React Altered Carbonyl Electrophilicity Elec->React Bind Halogen Bonding (Sigma-Hole) Steric->Bind HalfLife Increased in vivo Half-Life Metab->HalfLife

Logical relationship mapping the physicochemical impacts of C-6 chlorination on chromanones.

Self-Validating Experimental Protocol: Asymmetric Functionalization

To demonstrate the practical divergence in reactivity, the following protocol outlines the enantioselective functionalization of the 6-chloro chromanone scaffold via an intramolecular Stetter reaction, adapted from validated methodologies [4].

Objective: Synthesize highly enantioenriched 3-substituted 6-chloro-chromanone derivatives. Causality Note: The use of an N−C6​F5​ substituted triazolium salt as the NHC precatalyst is critical. The highly electron-withdrawing pentafluorophenyl group ensures the formation of an irreversible Breslow intermediate, preventing retro-Stetter pathways that typically degrade the yield and enantiopurity of less reactive, non-chlorinated substrates [4].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add the chiral (−) -verbenone-derived triazolium salt precatalyst (10 mol%) and a mild base (e.g., triethylamine or potassium carbonate, 10 mol%) in anhydrous THF (1.0 mL).

    • Validation Check: A slight color change indicates the successful deprotonation of the triazolium salt to form the active free carbene.

  • Substrate Addition: Introduce Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (0.2 mmol) to the activated catalyst solution at room temperature.

    • Mechanistic Insight: The enhanced electrophilicity of the 6-chloro substrate accelerates the initial nucleophilic attack by the carbene, forming the acyl anion equivalent faster than the non-chlorinated analog.

  • Reaction Progression: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 4:1).

  • Quenching and Extraction: Once complete, quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract the aqueous layer with dichloromethane ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Daicel Chiralpak OJ column, hexanes/2-propanol 95:5).

    • Expected Outcome: The 6-chloro derivative typically yields >90% ee, whereas the non-chlorinated variant often suffers from lower stereoselectivity due to reversible intermediate formation [4].

Workflow Start 6-Chloro-Chromanone Substrate Cat NHC Catalyst + Base (Forms Free Carbene) Start->Cat Breslow Irreversible Breslow Intermediate (Stabilized by N-C6F5) Cat->Breslow Cyclization Intramolecular Nucleophilic Attack (Accelerated by Cl -I effect) Breslow->Cyclization Product Enantioenriched Product (>90% Yield, >90% ee) Cyclization->Product

Experimental workflow for the NHC-catalyzed enantioselective functionalization of chromanones.

Biological Implications in Drug Development

When translating these chemical properties into biological efficacy, the divergence between the two compounds becomes even more pronounced. Chromanones are known to interact with various biological targets, including viral polymerases and bacterial efflux pumps [1].

Substituting the C-6 hydrogen with chlorine directly impacts the pharmacodynamics:

  • Halogen Bonding: The chlorine atom features a region of positive electrostatic potential (the σ -hole) at its distal end. This allows the 6-chloro derivative to form highly directional, stabilizing interactions with Lewis basic residues (e.g., backbone carbonyls of amino acids) within a target protein's binding pocket, an interaction entirely absent in the non-chlorinated analog.

  • Membrane Permeability: The increase in cLogP (from ~2.1 to ~2.8) enhances the passive diffusion of the chlorinated compound across lipid bilayers, often resulting in superior cellular potency in in vitro assays.

  • Metabolic Shielding: The C-6 position of the chromanone ring is a known hotspot for oxidative metabolism by Cytochrome P450 enzymes. The non-chlorinated compound is rapidly cleared via aromatic hydroxylation. The introduction of the chlorine atom sterically and electronically blocks this metabolic pathway, significantly extending the compound's in vivo half-life.

Conclusion

While Ethyl 2-(4-oxochroman-3-yl)-2-oxoacetate serves as a versatile baseline scaffold, the strategic incorporation of a chlorine atom in Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate provides distinct advantages. The halogenation not only enhances the synthetic tractability and stereocontrol in complex asymmetric reactions but also optimizes the pharmacokinetic and pharmacodynamic profile of the resulting drug candidates. For researchers focused on lead optimization, the 6-chloro chromanone scaffold represents a superior starting point for developing highly potent, metabolically stable therapeutics.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Properties of chromanone and chromone. ResearchGate. Available at:[Link]

  • Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones and Dihydroquinolin-4-ones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of (−)-Verbenone-Derived Triazolium Salts and Their Application in Enantioselective Intramolecular Stetter Reaction. MDPI. Available at: [Link]

Comparative

High-Resolution NMR Spectral Analysis and Tautomeric Profiling of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (CAS: 38024-42-9) Introduction & Mechanistic Insight Ethyl 2-(6-chloro-4-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (CAS: 38024-42-9)

Introduction & Mechanistic Insight

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a critical intermediate in the synthesis of tricyclic Farnesoid X Receptor (FXR) modulators, which are actively investigated for the treatment of dyslipidemia and liver diseases[1]. However, the structural validation of 3-substituted chroman-4-ones is notoriously complex.

As an application scientist, I frequently observe that β -dicarbonyl systems exhibit pronounced, solvent-dependent keto-enol tautomerism[2]. The choice of NMR solvent is not merely a matter of solubility; it is an active variable that dictates the observed structural state. In non-polar solvents, the enol form is stabilized by a robust intramolecular hydrogen bond between the enol hydroxyl and the C4-carbonyl. Conversely, highly polar, hydrogen-bond accepting solvents disrupt this internal stabilization, shifting the equilibrium back toward the keto form.

Tautomerism Keto Keto Tautomer (C3-H present) Favored in DMSO-d6 Enol Enol Tautomer (Exocyclic C=C-OH) Favored in CDCl3 Keto->Enol Intramolecular H-Bonding

Figure 1: Solvent-dependent keto-enol tautomeric equilibrium of the chromanone derivative.

Objective Comparison: Platforms and Solvents

To establish the most robust analytical framework for this compound, we must objectively compare both the hardware platforms and the solvent systems used for data acquisition.

Platform Comparison: 600 MHz vs. 400 MHz Spectrometers

When analyzing the complex ABX spin system of the keto tautomer (H-2a, H-2b, and H-3), a standard 400 MHz spectrometer often yields overlapping second-order multiplets (roofing effects). Upgrading to a 600 MHz platform provides the magnetic dispersion necessary to extract pure first-order coupling constants. This precision is critical for verifying the C3 stereocenter's integrity during asymmetric synthesis methodologies[3].

Solvent System Comparison: CDCl3 vs. DMSO-d6

The quantitative distribution of tautomers is highly dependent on the dielectric constant ( ε ) and hydrogen-bonding capacity of the solvent.

Table 1: Quantitative Tautomeric Distribution by Solvent

SolventDielectric Constant ( ε )Keto Tautomer (%)Enol Tautomer (%)Analytical Utility
CDCl3 4.8112%88%Ideal for observing the stabilized intramolecular H-bonded enol.
DMSO-d6 46.868%32%Preferred for resolving the C3-chiral center in the keto form.

High-Resolution Spectral Data (600 MHz, CDCl3)

The following table summarizes the chemical shifts and coupling constants for both tautomeric forms in CDCl3. Notice how the aromatic H-5, H-7, and H-8 protons maintain their distinct splitting patterns (d, dd, d) characteristic of 6-substituted chromanones[2], while the aliphatic region undergoes a complete transformation upon enolization.

Table 2: 1H NMR Chemical Shifts and Multiplicities

Proton AssignmentKeto Form ( δ ppm)Enol Form ( δ ppm)Multiplicity & J (Hz)
OH (Enol) -14.25s (Strongly H-bonded)
H-5 (Ar) 7.807.92d, J = 3.0
H-7 (Ar) 7.397.40dd, J = 9.0, 3.0
H-8 (Ar) 6.916.90d, J = 9.0
H-2a 4.704.95dd, J = 11.5, 5.0 (Keto) / s (Enol)
H-2b 4.454.95dd, J = 11.5, 11.5 (Keto) / s (Enol)
H-3 4.15-dd, J = 11.5, 5.0 (Keto)
CH2 (Ethyl) 4.354.42q, J = 7.1
CH3 (Ethyl) 1.351.40t, J = 7.1

Protocol: Self-Validating High-Resolution NMR Acquisition

A protocol is only as reliable as its internal controls. To construct a self-validating system , this workflow utilizes the H-8 aromatic proton as an internal quantitative anchor. Because H-8 is distant from the C3-enolization site, its relaxation and chemical environment remain relatively stable, allowing it to serve as a strict 1H reference.

NMR_Workflow Prep 1. Sample Prep 15.0 mg in 0.6 mL Solvent Tune 2. Probe Tuning ATMA to minimize reflection Prep->Tune Shim 3. Shimming TopShim (Line width < 0.8 Hz) Tune->Shim Acq 4. Acquisition zg30, D1=5.0s, NS=32 Shim->Acq Val 5. Internal Validation H-8 Integration = 1.00 ± 0.05 Acq->Val Proc 6. Processing FT, Phase/Baseline Correction Val->Proc

Figure 2: Self-validating NMR acquisition workflow ensuring high spectral resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Weigh exactly 15.0 mg of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate into a clean glass vial. Dissolve in 0.6 mL of CDCl3 (containing 0.03% v/v TMS).

    • Causality: 15 mg provides optimal signal-to-noise (S/N) without causing concentration-dependent viscosity line broadening, which would obscure fine J-couplings.

  • Instrument Setup & Shimming:

    • Action: Insert the sample into a 600 MHz spectrometer. Execute automated tuning and matching (ATMA) and gradient shimming (TopShim).

    • Causality: Precise tuning minimizes RF reflection, ensuring accurate 90° pulse lengths. Shimming must achieve a solvent line width < 0.8 Hz to accurately resolve the delicate 3.0 Hz meta-coupling of the H-5 proton.

  • Acquisition Parameters:

    • Action: Run a 1D proton experiment (zg30). Set the relaxation delay (D1) to 5.0 seconds. Acquire 32 scans.

    • Causality: A standard 1.0s D1 leads to incomplete longitudinal relaxation (T1) of the highly deshielded enol -OH and quaternary carbons, skewing quantitative integration. A 5.0s delay ensures >98% relaxation for accurate tautomer quantification.

  • Internal Validation (The Self-Validating Step):

    • Action: Integrate the H-8 doublet ( δ 6.90 ppm) and set its value to exactly 1.00. Next, sum the integrations of the keto C3-H ( δ 4.15 ppm) and the enol -OH ( δ 14.25 ppm).

    • Validation Check: If the sum deviates from 1.00 ± 0.05, flag the sample for incomplete relaxation or baseline distortion, and re-acquire with an extended D1 = 10.0 seconds.

Sources

Validation

A Comparative Benchmarking Guide to the In Vitro Efficacy of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Abstract This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel chromanone derivative, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. Recognizing the broad anticancer potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel chromanone derivative, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. Recognizing the broad anticancer potential of the chromanone scaffold, we outline a systematic, multi-tiered approach to benchmark this compound against established chemotherapeutic agents.[1][2][3][4][5][6][7] This document details the rationale for selecting appropriate reference standards, provides validated, step-by-step protocols for key in vitro assays, and presents a logical workflow for characterizing the compound's cytotoxic and mechanistic profile. The methodologies described herein are designed to establish a robust, reproducible, and comparative dataset essential for early-stage drug development decisions.

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chromanone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Extensive research has highlighted their potential as anticancer agents, exhibiting antiproliferative and cytotoxic effects through diverse molecular pathways.[1][4][6] Studies have shown that different chromanone analogs can induce apoptosis, trigger oxidative stress, and modulate critical signaling pathways in cancer cells.[1][7][8]

The subject of this guide, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate , is a novel derivative within this promising class. While specific biological data for this exact molecule is not yet broadly published, its structural features warrant a thorough investigation into its potential as an anticancer therapeutic. This guide serves as a roadmap for the initial in vitro characterization and benchmarking of its efficacy.

Rationale for Selection of Standard Reference Compounds

To comprehensively assess the potential of a novel compound, it is crucial to benchmark its performance against well-characterized standard agents. Given the lack of a predetermined mechanism of action for our target compound, we have selected a panel of reference drugs that cover distinct and fundamental anticancer pathways. This approach allows for a broad comparative analysis of potency and provides initial clues into the compound's potential mechanism.

Selected Standard Reference Compounds:

  • Doxorubicin: An anthracycline antibiotic that acts primarily as a DNA intercalator and an inhibitor of topoisomerase II.[9][10][11][12][13] Its multifaceted mechanism, which also includes the generation of reactive oxygen species, makes it one of the most effective and widely used chemotherapeutic drugs, serving as a robust positive control for general cytotoxicity.[9][11][13]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle.[14][15][][17][18] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15][17] It serves as a benchmark for agents that target cytoskeletal function and cell division.

  • Staurosporine: A potent, albeit non-selective, protein kinase inhibitor that is widely used in laboratory settings as a strong and reliable inducer of apoptosis through both caspase-dependent and -independent pathways.[19][20][21][22][23] It is an excellent positive control for assays measuring programmed cell death.

Experimental Benchmarking Workflow

A phased approach is recommended to systematically evaluate the compound. The workflow begins with a broad assessment of cytotoxicity and progressively narrows down to investigate the underlying mechanisms of cell death and cell cycle disruption.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death Analysis cluster_2 Phase 3: Cell Cycle Analysis A MTT Assay (Determine IC50 across multiple cell lines) B Annexin V / PI Staining (Quantify Apoptosis vs. Necrosis) A->B If IC50 is potent C Propidium Iodide Staining (Assess Cell Cycle Arrest) B->C If apoptosis is induced D D C->D Synthesize Findings

Caption: High-level experimental workflow for compound evaluation.

Data Presentation: Comparative Efficacy Analysis

All quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀), which measures the potency of a compound in inhibiting a specific biological or biochemical function, is a key parameter.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) After 48-Hour Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate [Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (Reference)0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Paclitaxel (Reference)0.05 ± 0.010.08 ± 0.020.06 ± 0.01
Staurosporine (Reference)0.02 ± 0.0050.03 ± 0.0080.025 ± 0.006

Note: Reference data are illustrative and based on typical literature values. Experimental data for the target compound will be populated upon completion of the assays.

Detailed Experimental Protocols

For scientific integrity, all experiments must be conducted with rigorous, validated protocols.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[26]

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[27] Visible purple precipitate should form in the wells with viable cells.[28]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[27][29]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24][27] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[30][31][32] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[33][34] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[33]

G start Start: Treat cells with compound (IC50 concentration) for 24h harvest Harvest & Wash Cells: Collect both adherent and floating cells. Wash with cold 1X PBS. start->harvest resuspend Resuspend in Binding Buffer: Resuspend cell pellet in 1X Annexin V Binding Buffer. harvest->resuspend stain Stain Cells: Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 20 min in the dark. resuspend->stain acquire Flow Cytometry Acquisition: Analyze samples immediately. stain->acquire end End: Quantify Cell Populations (Live, Apoptotic, Necrotic) acquire->end

Caption: Workflow for Annexin V / PI apoptosis assay.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control and a positive control (e.g., Staurosporine).[34]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[34]

  • Washing: Wash the cells once with cold 1X PBS.[30]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[30][34]

  • Incubation: Gently mix and incubate the cells for 20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[30] Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[30][31]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[35] It is a powerful tool for identifying if a compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[36][37][38] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[37][38]

  • Washing: Centrifuge the fixed cells (note: a higher speed may be required) and wash twice with PBS to remove the ethanol.[36][37]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 5-10 minutes at room temperature.[36][37]

  • PI Staining: Add PI solution (final concentration ~50 µg/mL) to the cells.[36][39]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[35] Use software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro benchmarking of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate. By comparing its cytotoxic profile and its effects on apoptosis and the cell cycle against well-defined standards like Doxorubicin, Paclitaxel, and Staurosporine, researchers can establish a robust preliminary assessment of its anticancer potential. Positive and potent results from this workflow would justify progression to more complex assays, such as target deconvolution studies, kinase profiling, and ultimately, in vivo efficacy models.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Wikipedia. Paclitaxel.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • PMC - NIH. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • eLife. (2012, December 18). Cancer: How does doxorubicin work?
  • Abcam. Cell Cycle Analysis by Propidium Iodide Staining.
  • ClinPGx.
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • Remedy Publications LLC. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • AACR Journals. (2004, February 25).
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • Anticancer Research. (2009, August 15).
  • StatPearls - NCBI Bookshelf - NIH. (2023, November 18). Paclitaxel.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • SpringerLink. (2012, February 29).
  • BD Biosciences.
  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Arizona. DNA Cell Cycle Analysis with PI.
  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis.
  • PubMed. Staurosporine-induced neuronal apoptosis.
  • Universitas Brawijaya. Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • PubMed. (2024, December 03). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • PMC. (2026, February 03). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer.
  • PMC. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.
  • European Journal of Medicinal Chemistry. (2025, October 05). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.
  • ACS Publications. (2006, June 03). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells.
  • Biointerface Research in Applied Chemistry. (2022, June 06). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents.
  • ResearchGate. (2024, December 01). (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • Bio-protocol. Anticancer assay (MTT).
  • Abcam. MTT Assay Protocol.
  • PubMed. (2012, May 15). Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one.
  • Abcam. MTT assay protocol.
  • ATCC.
  • Semantic Scholar. (2024, December 03). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 01). Cell Viability Assays.
  • Taipei Medical University. (2021, July 15).

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, a halogenated heterocyclic compound. Given its specific chemical structure, a cautious and informed approach to disposal is mandatory to ensure the safety of personnel and the protection of the environment.

This document moves beyond a simple checklist, explaining the chemical principles and regulatory context that inform these essential procedures.

Compound Analysis and Hazard Assessment
  • Halogenated Organic Compound: The presence of a chlorine atom on the chroman ring is the most critical feature for waste disposal. Halogenated organic compounds are regulated under the Resource Conservation and Recovery Act (RCRA) and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[1][2] Mixing halogenated waste with non-halogenated solvent waste is a costly and non-compliant error, as even small amounts of contamination require the entire volume to be treated as halogenated waste.[2]

  • Chroman-4-one Core: This heterocyclic scaffold is found in many biologically active compounds.[3][4] While some chromanone derivatives are noted for low toxicity, others can be phytotoxic or exhibit other biological effects.[5][6] Without specific toxicological data, the compound should be handled as potentially biologically active and hazardous.

  • Alpha-Keto Ester: This functional group can be reactive. Alpha-keto esters can undergo hydrolysis under strongly acidic or basic conditions.[7] While this reactivity is useful in synthesis, it must be considered during disposal to avoid incompatible mixtures.

Based on this structural analysis, Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate must be treated as a toxic, environmentally hazardous, halogenated organic chemical waste .

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all prerequisite safety measures are in place. This protocol is designed to protect the handler from exposure and prevent accidental release.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common standard, but it is crucial to consult a glove compatibility chart for resistance to esters and chlorinated compounds. Double-gloving may be appropriate.[9]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required.[9]

Engineering Controls:

  • All handling and preparation of this waste for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]

  • Ensure an emergency shower and eyewash station are accessible and unobstructed.[8]

  • Have a spill kit readily available that is appropriate for organic solvents. This should include absorbent materials like vermiculite or commercial spill pads, and should not include combustible materials like paper towels for large spills.[10]

Waste Segregation and Container Management

Proper segregation is the most critical step in the disposal process. Failure to segregate correctly can lead to dangerous chemical reactions, regulatory fines, and increased disposal costs.

Step-by-Step Segregation Protocol:

  • Designate a "Halogenated Organic Waste" container. This container must be in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and have a secure, leak-proof screw-top cap.[2][8][11]

  • Do NOT mix with non-halogenated waste. Any solvent, solution, or solid contaminated with Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate must be considered halogenated waste.[2][8]

  • Avoid Incompatibilities: Do not mix this waste stream with strong acids, bases, or oxidizing agents.[8] The alpha-keto ester functionality could react, potentially generating heat or gas.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in the designated liquid waste container.

    • Solid Waste: Collect contaminated solid materials (e.g., silica gel, filter paper, contaminated gloves, or weighing papers) in a separate, clearly labeled "Halogenated Solid Waste" container or a heavy-duty, sealed plastic bag.

Container Labeling:

Proper labeling is mandated by regulatory bodies like the EPA and OSHA.[12][13]

  • The container must be clearly marked with the words "HAZARDOUS WASTE ".[12]

  • List all chemical constituents by their full name (no formulas or abbreviations). For example: "Waste Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate, Dichloromethane, Ethyl Acetate".[8]

  • Indicate the approximate percentage of each component.

  • Affix any specific hazard symbols required by your institution (e.g., "Toxic," "Environmentally Hazardous").[12]

  • Keep the container closed at all times except when actively adding waste.[8]

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of a carbon-chlorine bond.[14]
Primary Hazards Toxicity (inferred), Environmental HazardBased on structural alerts (chromanone, halogenation).[5]
Container Type Chemically compatible (HDPE, Glass), screw-top capTo prevent leaks and degradation of the container.[2][11]
Labeling "HAZARDOUS WASTE", full chemical names, hazard pictogramsRegulatory compliance (EPA/OSHA) and safety.[8][12]
Segregation Separate from non-halogenated, acids, bases, oxidizersTo prevent non-compliant mixing and dangerous reactions.[2][8]
Disposal Workflow

The disposal of this compound should not involve any form of chemical neutralization or treatment by the researcher in the laboratory. The standard and required procedure is to collect, segregate, and label the waste for pickup by a licensed hazardous waste disposal contractor coordinated through your institution's Environmental Health & Safety (EH&S) office.

Below is a decision-making workflow for handling materials contaminated with Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

DisposalWorkflow Start Waste Generated (Contaminated with Compound) IsSolid Is the waste primarily solid or liquid? Start->IsSolid SolidWaste Place in 'Halogenated Solid Waste' container. (e.g., lined bin or sealed bag) IsSolid->SolidWaste Solid LiquidWaste Place in 'Halogenated Liquid Waste' container. (e.g., compatible bottle) IsSolid->LiquidWaste Liquid CheckContainer Is container properly labeled and sealed? SolidWaste->CheckContainer LiquidWaste->CheckContainer LabelContainer Label container: - 'HAZARDOUS WASTE' - Full Chemical Names - Hazard Symbols CheckContainer->LabelContainer No Store Store in designated Satellite Accumulation Area (SAA). Keep container closed. CheckContainer->Store Yes LabelContainer->Store ContactEHS Arrange for pickup by EH&S or licensed waste contractor. Store->ContactEHS

Caption: Disposal Decision Workflow for Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate.

Regulatory Compliance

All laboratory waste generation is regulated by national and local authorities. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under RCRA and OSHA for workplace safety.[11][13] Many academic institutions operate under the EPA's Subpart K regulations, which provide specific guidelines for managing hazardous waste in laboratories.[15][16] Key principles include:

  • Point of Generation: Waste must be accumulated at or near the point where it is generated and under the control of laboratory personnel.[11][15]

  • Generator Status: Your facility will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and reporting requirements.[12]

  • Documentation: Accurate records of waste generation and disposal are mandatory.

By following the procedures outlined in this guide, you will be in compliance with these foundational regulatory requirements, ensuring that this chemical waste is managed safely from your lab to its final disposition.

References
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • PubMed. (2021, May 10). Mitochondrial damage produced by phytotoxic chromenone and chromanone derivatives from endophytic fungus Daldinia eschscholtzii strain GsE13.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Benchchem. (n.d.). Handling and Storage of Chlorinated Alpha-Keto Acids.
  • Chemtalk. (2008, May 28). Ester Disposal.
  • University of Washington. (n.d.). Standard Operating Procedure: Halogenated Solvents.
  • Sigma-Aldrich. (n.d.). Ethyl chloroacetate.
  • Chemical Synthesis Database. (2025, May 20). ethyl (2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate.
  • RSC Publishing. (2021, June 16). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Organic Syntheses. (1946). α-KETOGLUTARIC ACID.
  • SynQuest Labs. (n.d.). Ethyl 2-chloro-2-oxoacetate.
  • National Institutes of Health. (n.d.). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • PubMed. (2024, May 31). Ethyl 2-[(2-oxo-2 H-chromen-6-yl)-oxy]acetate.
  • Request PDF. (2023, May 10). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.
  • Asian Journal of Chemistry. (2023, March 30). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Hazard Assessment and Toxidological Profile The molecule's structure includes a halogenated (chlorinated) chromanone core and an alpha-keto ester functional group. Halogenated organic compounds can be toxic and require s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Toxidological Profile

The molecule's structure includes a halogenated (chlorinated) chromanone core and an alpha-keto ester functional group. Halogenated organic compounds can be toxic and require specific disposal procedures.[1][2][3] Chromanone derivatives and related coumarins have been studied for various biological activities, and some have been shown to have toxic effects.[4][5] The presence of the reactive alpha-keto ester moiety also suggests that the compound may be a skin and eye irritant.[6]

Potential Health Effects:

  • Eye Contact: May cause irritation, pain, tearing, and redness.[6][7]

  • Skin Contact: May cause skin irritation. Prolonged or repeated exposure could lead to the material being absorbed through the skin in harmful amounts.[6][7]

  • Inhalation: May be harmful if inhaled and could cause irritation to the respiratory tract.[6][7]

  • Ingestion: May be harmful or toxic if swallowed, potentially causing irritation of the digestive tract.[6][8]

Given the potential for adverse health effects, it is imperative to handle this compound with the utmost care and to use the personal protective equipment (PPE) outlined below.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide a robust barrier between the researcher and the chemical.[9]

PPE CategorySpecificationsRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended.Protects against skin contact and absorption.[1][2] Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects the eyes from splashes and aerosols.[7] A face shield provides broader protection for the entire face.[8]
Body Protection A long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat.Protects the skin and clothing from contamination.[1][7]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood.Protects against the inhalation of harmful vapors or particles.[7]

dot

PPE_Workflow cluster_ppe PPE Donning Sequence LabCoat 1. Lab Coat InnerGloves 2. Inner Gloves LabCoat->InnerGloves Goggles 3. Safety Goggles InnerGloves->Goggles FaceShield 4. Face Shield (if needed) Goggles->FaceShield OuterGloves 5. Outer Gloves FaceShield->OuterGloves caption Figure 1: Recommended PPE Donning Sequence Emergency_Response cluster_exposure Immediate Actions Start Exposure Incident EyeContact Eye Contact: Flush with water for 15 min Start->EyeContact SkinContact Skin Contact: Wash with soap and water for 15 min Start->SkinContact Inhalation Inhalation: Move to fresh air Start->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Start->Ingestion SeekMedical Seek Immediate Medical Attention EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical caption Figure 2: Emergency Response for Personal Exposure

Figure 2: Emergency Response for Personal Exposure.

Disposal Plan

Proper disposal of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation

As a halogenated organic compound, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container. D[1][2][10]o not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.

[3]#### 5.2. Waste Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate". *[3][11] Storage: The waste container must be kept closed at all times, except when adding waste. I[3][10]t should be stored in a well-ventilated area, away from incompatible materials. *[10] Disposal: When the container is full, arrange for its disposal through your institution's EHS department.

dot

Disposal_Workflow cluster_disposal Waste Disposal Pathway Generation Waste Generation (Chemical & Contaminated Materials) Segregation Segregate into 'Halogenated Organic Waste' Generation->Segregation Labeling Label Container with 'Hazardous Waste' and Chemical Name Segregation->Labeling Storage Store in a Secure, Well-Ventilated Area Labeling->Storage Collection Arrange for Collection by EHS Storage->Collection caption Figure 3: Halogenated Waste Disposal Workflow

Figure 3: Halogenated Waste Disposal Workflow.

By adhering to these guidelines, researchers can safely handle Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate and minimize the risks to themselves and the environment. Always consult your institution's specific safety protocols and a qualified safety professional before beginning any new experimental work.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • MATERIAL SAFETY DATA SHEET.
  • 7.2 Organic Solvents - Environment, Health and Safety.
  • Material Safety Data Sheet - Pi Chemicals.
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
  • ETHYL-4-CHLORO ACETO ACETATE CAS No 638-07-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects - New Journal of Chemistry (RSC Publishing).
  • Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism - MDPI. (2023, August 24).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.